Product packaging for Asulam(Cat. No.:CAS No. 3337-71-1)

Asulam

Cat. No.: B1667650
CAS No.: 3337-71-1
M. Wt: 230.24 g/mol
InChI Key: VGPYEHKOIGNJKV-UHFFFAOYSA-N
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Description

Asulam is a carbamate ester that is methyl carbamate substituted by a (4-aminophenyl)sulfonyl group at the nitrogen atom. A dihydropteroate synthase inhibitor, it is used (normally as the corresponding sodium salt, this compound-sodium) as a herbicide, mainly for killing bracken. It has a role as an environmental contaminant, a xenobiotic, a herbicide, an agrochemical and an EC 2.5.1.15 (dihydropteroate synthase) inhibitor. It is a sulfonamide, a carbamate ester, a substituted aniline and a primary amino compound. It is a conjugate acid of an this compound(1-).
Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
wild oat herbicide used in prairie regions for control of wild oats in cereal grains such as wheat;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4S B1667650 Asulam CAS No. 3337-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-aminophenyl)sulfonylcarbamate
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InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)
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InChI Key

VGPYEHKOIGNJKV-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
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Molecular Formula

C8H10N2O4S
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Related CAS

14089-43-1 (potassium salt), 2302-17-2 (mono-hydrochloride salt)
Record name Asulam [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID8023890
Record name Asulam
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Molecular Weight

230.24 g/mol
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Physical Description

White solid; [Merck Index]
Record name Asulam
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Solubility

In water, 5.0X10+3 mg/L at 22 °C, In water, 5 g/L, Solubility: water, 0.5%, Stable in boiling water over 6 hours, For more Solubility (Complete) data for Asulam (7 total), please visit the HSDB record page.
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Vapor Pressure

0.00000144 [mmHg]
Record name Asulam
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Color/Form

White crystals, Colorless crystals

CAS No.

3337-71-1
Record name Asulam
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Melting Point

144.2 °C, MP: 143-144 °C (decomposes)
Record name Asulam
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Foundational & Exploratory

Asulam's Primary Mode of Action as a Dihydropteroate Synthase (DHPS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asulam, a carbamate herbicide, selectively controls a range of broadleaf weeds and grasses through the targeted inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. This technical guide provides an in-depth examination of this compound's primary mode of action. It details the biochemical mechanism of competitive inhibition, presents available quantitative data on its inhibitory effects, outlines comprehensive experimental protocols for studying DHPS inhibition, and visualizes the core biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in herbicide development, weed science, and drug discovery.

Introduction: The Folate Biosynthesis Pathway and the Role of DHPS

Folate (Vitamin B9) and its derivatives, such as tetrahydrofolate (THF), are essential cofactors in one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of nucleic acids (purines and thymidylate) and certain amino acids (methionine and serine)[1]. While mammals obtain folates from their diet, plants and many microorganisms synthesize them de novo, making the folate biosynthesis pathway an attractive target for the development of selective herbicides and antimicrobial agents[2][3].

Dihydropteroate synthase (DHPS), also known as 7,8-dihydropteroate synthase, is a key enzyme in this pathway. It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate[4][5]. This reaction is a critical step, and its inhibition leads to the depletion of the folate pool, subsequently arresting cell division and growth, ultimately causing plant death. In plants, the enzymes of the folate biosynthesis pathway are localized in different cellular compartments, with the final steps, including the reaction catalyzed by DHPS, occurring in the mitochondria.

This compound's Mechanism of Action: Competitive Inhibition of DHPS

This compound's primary mode of action is the competitive inhibition of dihydropteroate synthase. As a structural analog of the enzyme's natural substrate, pABA, this compound binds to the pABA-binding site on the DHPS enzyme. This binding is reversible and competitive, meaning that this compound and pABA directly compete for the same active site. By occupying the active site, this compound prevents the binding of pABA, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folate biosynthesis pathway downstream. This leads to a deficiency in essential metabolites, resulting in chlorosis, growth inhibition, and eventual necrosis of the plant.

The structural basis for this competitive inhibition lies in the molecular similarity between this compound and pABA. The crystal structure of Arabidopsis thaliana HPPK/DHPS has revealed that the sulfonamide-binding pocket is highly conserved between plants and bacteria. Modeling studies have shown that this compound docks into the pABA binding pocket, forming interactions that prevent the natural substrate from binding.

Below is a diagram illustrating the folate biosynthesis pathway and the point of inhibition by this compound.

Folate_Biosynthesis_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition DHPS Catalysis and Inhibition GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHP 7,8-Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS Substrate pABA para-Aminobenzoic acid (pABA) pABA->DHPS Substrate DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Metabolites Nucleic Acids, Amino Acids THF->Metabolites DHPS->DHP This compound This compound This compound->DHPS Competitive Inhibitor

Caption: Folate biosynthesis pathway and the point of inhibition by this compound.

The following diagram illustrates the competitive binding relationship at the active site of the DHPS enzyme.

Competitive_Inhibition cluster_enzyme DHPS Enzyme cluster_molecules Substrates and Inhibitor Enzyme Active Site Product Product Enzyme->Product Catalyzes reaction pABA pABA (Substrate) pABA->Enzyme Binds to form Enzyme-Substrate Complex This compound This compound (Inhibitor) This compound->Enzyme Competitively binds to prevent substrate binding

Caption: Competitive inhibition of DHPS by this compound.

Quantitative Data on DHPS Inhibition by this compound

While the qualitative mechanism of this compound as a competitive inhibitor of DHPS is well-established, specific enzymatic inhibition constants such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against purified DHPS from various plant species are not widely reported in publicly available literature. The potent herbicidal activity of this compound is, however, considered a direct consequence of DHPS inhibition.

Whole-organism inhibition data, such as Minimum Inhibitory Concentrations (MIC) for plant growth, provide an indirect measure of this compound's efficacy. It is important to note that these values can be influenced by factors beyond direct enzyme inhibition, including uptake, translocation, and metabolism of the herbicide within the plant.

For comparative purposes, the following table includes available whole-organism inhibition data for this compound and enzymatic inhibition data for other known DHPS inhibitors, such as sulfonamides.

CompoundTarget Organism/EnzymeInhibition MetricValueReference
This compound Arabidopsis thaliana (whole plant)Growth InhibitionFrom 0.25 mM
SulfamethoxazoleEscherichia coli (whole cell)MIC0.031 mM
SulfacetamideEscherichia coli (whole cell)MIC0.25 mM
This compoundEscherichia coli (whole cell)MIC0.125 mM
DapsoneMycobacterium leprae DHPSIC500.06 µg/mL
DapsoneEscherichia coli DHPSIC503.0 µg/mL
SulfadiazineDHPS enzymeIC502.05 µg/mL

Experimental Protocols for DHPS Inhibition Assays

The inhibitory effect of this compound on DHPS activity can be determined using several established in vitro assays. The following are detailed protocols for two common methods: a coupled spectrophotometric assay and a radiometric assay.

Coupled Spectrophotometric Assay

This continuous assay is suitable for high-throughput screening and measures the oxidation of NADPH, which is coupled to the DHPS reaction.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to the DHPS activity.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT.

  • Purified DHPS Enzyme: At a concentration determined empirically to provide a linear reaction rate.

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP): Stock solution in water.

  • para-Aminobenzoic acid (pABA): Stock solution in water or DMSO.

  • NADPH: Stock solution in assay buffer.

  • Dihydrofolate Reductase (DHFR): Commercially available, used in excess to ensure it is not rate-limiting.

  • This compound: Stock solution in water or DMSO, prepared as a serial dilution.

Procedure (96-well plate format):

  • To each well, add the assay buffer.

  • Add NADPH to a final concentration of approximately 200 µM.

  • Add DHFR to a final concentration sufficient to not be rate-limiting.

  • Add DHPPP to a final concentration near its Km value.

  • Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the reaction by adding pABA to a final concentration near its Km value.

  • Immediately monitor the decrease in absorbance at 340 nm in a kinetic plate reader for 10-20 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

  • Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of pABA at fixed concentrations of this compound, followed by analysis using Michaelis-Menten and Lineweaver-Burk plots.

Radiometric Assay

This discontinuous assay directly measures the incorporation of a radiolabeled substrate into the product.

Principle: The assay quantifies the amount of radiolabeled pABA ([¹⁴C]pABA) that is incorporated into 7,8-dihydropteroate.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂.

  • Purified DHPS Enzyme.

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • [¹⁴C]pABA: Radiolabeled substrate.

  • This compound: Stock solution in DMSO.

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHPPP, and [¹⁴C]pABA.

  • Add varying concentrations of this compound (and a DMSO control).

  • Initiate the reaction by adding the purified DHPS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction (e.g., by adding formic acid).

  • Separate the product (dihydropteroate) from the unreacted substrate ([¹⁴C]pABA) using a suitable method (e.g., thin-layer chromatography or anion exchange chromatography).

  • Quantify the amount of incorporated radioactivity in the product using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition by comparing the radioactivity in the samples with the inhibitor to the control sample (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines a typical experimental workflow for a DHPS inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - DHPS Enzyme - Substrates (pABA, DHPPP) - Inhibitor (this compound) Plate Prepare 96-well plate with assay components and varying inhibitor concentrations Reagents->Plate Incubate Pre-incubate at controlled temperature Plate->Incubate Initiate Initiate reaction by adding final substrate Incubate->Initiate Monitor Monitor reaction kinetically (e.g., Absorbance at 340 nm) Initiate->Monitor Calculate Calculate initial reaction velocities (V₀) Monitor->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 value from dose-response curve Plot->Determine Kinetics Perform kinetic studies to determine Ki and inhibition mechanism Determine->Kinetics

Caption: General experimental workflow for a DHPS inhibition assay.

Conclusion

This compound's primary mode of action is the potent and selective competitive inhibition of dihydropteroate synthase, a pivotal enzyme in the folate biosynthesis pathway of susceptible plants. By mimicking the natural substrate pABA, this compound effectively blocks the production of essential folates, leading to metabolic disruption and plant death. While specific enzymatic inhibition constants for this compound are not extensively documented, its herbicidal efficacy is a clear indicator of its potent inhibitory action on DHPS. The detailed experimental protocols provided herein offer robust methodologies for further investigation into the kinetics and mechanism of this compound and other potential DHPS inhibitors. The continued study of this mode of action is crucial for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations.

References

Asulam's Metabolic Fate in Bracken: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of the herbicide asulam in Pteridium aquilinum (bracken fern). This compound is a selective, systemic herbicide primarily used for bracken control. Its efficacy is intrinsically linked to its absorption, translocation, and subsequent metabolic breakdown within the fern. This document details the known metabolic route, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to support further research and development in this area.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid biosynthesis pathway.[1] This inhibition leads to a deficiency in essential amino acids and nucleotides, ultimately causing a cessation of growth and death of the plant's apical meristems.[1] The herbicide is applied to the fronds and translocates via the phloem to the rhizome system, accumulating in the metabolically active frond buds and apical meristems, which are the primary targets for long-term control.[1]

The Metabolic Pathway of this compound

Once absorbed and translocated within Pteridium aquilinum, this compound undergoes metabolic transformation. The principal metabolic pathway involves the breakdown of this compound into several key metabolites. The major identified metabolites are sulphanilamide, sulphanilic acid, and aminophenol. While the precise enzymatic steps and their kinetics within bracken are not fully elucidated in publicly available literature, a proposed pathway based on identified metabolites is presented below.

Asulam_Metabolic_Pathway This compound This compound Metabolite1 Sulphanilamide This compound->Metabolite1 Metabolic Transformation 1 Metabolite2 Sulphanilic Acid Metabolite1->Metabolite2 Metabolic Transformation 2 Metabolite3 Aminophenol Metabolite1->Metabolite3 Metabolic Transformation 3 Conjugation Further Conjugation/ Degradation Products Metabolite2->Conjugation Metabolite3->Conjugation

Proposed metabolic pathway of this compound in Pteridium aquilinum.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolic fate of this compound in Pteridium aquilinum is limited in the available literature. However, studies involving radiolabeled this compound ([14C]this compound) have provided insights into the distribution of the parent compound and its metabolites within the plant. The following table summarizes the distribution of extractable radioactivity in the rhizome and buds of bracken following treatment with [14C]this compound.

CompoundPercentage of Total Extractable 14C in Rhizome and Buds
This compound 65-75%
Metabolites (Sulphanilamide, Sulphanilic Acid, Aminophenol) 25-35%

Note: This data is derived from studies by Veerasekaran, Kirkwood, and Fletcher and indicates that a significant portion of the translocated herbicide remains as the parent compound in the target tissues.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound metabolism in Pteridium aquilinum.

Protocol 1: Analysis of this compound Translocation and Metabolism using Radiolabeling

Objective: To quantify the absorption, translocation, and metabolism of this compound in Pteridium aquilinum.

Materials:

  • Mature Pteridium aquilinum plants

  • [14C]this compound (radiolabeled)

  • Micropipette

  • Cellulose acetate rings

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Solvents for extraction (e.g., methanol, acetone)

  • Thin-layer chromatography (TLC) plates

  • Radiochromatogram scanner

Procedure:

  • Plant Treatment: Apply a known amount of [14C]this compound solution in small droplets to the pinnae of mature bracken fronds. Use cellulose acetate rings to contain the droplets.

  • Time Course Sampling: Harvest treated plants at various time points (e.g., 1, 3, 7, 14, and 28 days) post-application.

  • Sample Sectioning: Divide each plant into different parts: treated pinnae, untreated fronds, rhizome, and buds.

  • Surface Wash: Wash the surface of the treated pinnae to remove unabsorbed [14C]this compound and quantify the radioactivity in the wash using a liquid scintillation counter.

  • Extraction: Homogenize the different plant sections in a suitable solvent (e.g., 80% methanol) to extract the radiolabeled compounds.

  • Quantification of Total Radioactivity: Measure the total radioactivity in the extracts from each plant section using a liquid scintillation counter to determine the extent of translocation.

  • Metabolite Analysis:

    • Concentrate the extracts.

    • Spot the concentrated extracts onto TLC plates.

    • Develop the chromatograms using an appropriate solvent system.

    • Use a radiochromatogram scanner to separate and identify the radioactive spots corresponding to this compound and its metabolites.

    • Quantify the radioactivity of each spot to determine the relative proportions of the parent compound and its metabolites.

Protocol 2: In Vitro Enzyme Assays for this compound Metabolism

Objective: To identify and characterize the enzymes responsible for this compound metabolism in Pteridium aquilinum.

Materials:

  • Fresh rhizome and bud tissues from Pteridium aquilinum

  • Buffer solutions for protein extraction

  • This compound

  • Potentially required cofactors (e.g., NADPH, NADH)

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Reagents for protein quantification (e.g., Bradford reagent)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh rhizome and bud tissues in a cold extraction buffer.

    • Centrifuge the homogenate to separate the crude enzyme extract (supernatant) from cellular debris.

  • Enzyme Assay:

    • Set up reaction mixtures containing the crude enzyme extract, a known concentration of this compound, and any necessary cofactors in a suitable buffer.

    • Incubate the reaction mixtures at a controlled temperature for a specific period.

    • Stop the reaction (e.g., by adding acid or a solvent).

  • Analysis of this compound Depletion or Metabolite Formation:

    • Analyze the reaction mixtures to measure the decrease in the concentration of this compound or the increase in the concentration of its metabolites. This can be done using HPLC or spectrophotometry.

  • Enzyme Kinetics:

    • Determine the kinetic parameters (e.g., Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax)) by varying the concentration of this compound and measuring the initial reaction rates.

  • Enzyme Identification (Advanced):

    • Further purify the enzyme extract using chromatography techniques (e.g., ion exchange, size exclusion) to isolate the enzyme(s) responsible for this compound metabolism.

    • Identify the purified protein(s) using techniques such as mass spectrometry.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for investigating the this compound metabolic pathway.

Experimental_Workflow cluster_whole_plant Whole Plant Studies cluster_in_vitro In Vitro Studies Plant_Treatment Treatment with [14C]this compound Time_Course Time-Course Harvesting Plant_Treatment->Time_Course Sectioning Plant Sectioning (Fronds, Rhizome, Buds) Time_Course->Sectioning Extraction Solvent Extraction Sectioning->Extraction Quantification Liquid Scintillation Counting Extraction->Quantification TLC TLC Analysis of Metabolites Extraction->TLC Tissue_Homogenization Tissue Homogenization Enzyme_Extraction Crude Enzyme Extraction Tissue_Homogenization->Enzyme_Extraction Enzyme_Assay Incubation with This compound Enzyme_Extraction->Enzyme_Assay HPLC HPLC Analysis Enzyme_Assay->HPLC Kinetics Enzyme Kinetics Determination HPLC->Kinetics

Experimental workflow for this compound metabolism analysis.

This guide synthesizes the current understanding of this compound's metabolic pathway in Pteridium aquilinum. While the primary metabolites have been identified, further research is needed to elucidate the specific enzymes involved and to quantify the kinetics of these metabolic transformations. The provided protocols offer a foundation for researchers to build upon in their investigations into the intricate interactions between this herbicide and its target species.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Asulam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam is a selective, systemic carbamate herbicide recognized for its efficacy against perennial grasses and broad-leaf weeds.[1] Its utility in agriculture and land management stems from its specific mode of action, targeting a key enzyme in the folate biosynthesis pathway of plants.[2][3] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural attributes, physicochemical properties, and the biochemical pathway it inhibits, alongside relevant experimental protocols.

Molecular Structure

This compound, chemically known as methyl N-(4-aminophenyl)sulfonylcarbamate, is a carbamate ester distinguished by a (4-aminophenyl)sulfonyl group attached to the nitrogen atom of methyl carbamate.[4] This unique structure, combining sulfonamide and carbamate functionalities, is central to its herbicidal activity.[4]

Table 1: Molecular Identifiers and Descriptors of this compound

Identifier/DescriptorValueReference(s)
IUPAC Name methyl N-(4-aminophenyl)sulfonylcarbamate
CAS Number 3337-71-1
Chemical Formula C₈H₁₀N₂O₄S
SMILES COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
InChI InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)

Chemical Properties

The physicochemical properties of this compound dictate its environmental fate, solubility, and ultimately its efficacy as a herbicide. It is a white crystalline solid that decomposes upon melting.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molar Mass 230.24 g/mol
Melting Point 143-144 °C (with decomposition)
pKa 4.82
Water Solubility 5,000 mg/L at 22 °C
Solubility in Organic Solvents
   Acetone34%
   Methanol28%
   Ethanol10 mg/mL
   Dimethylformamide (DMF)10 mg/mL
LogP -0.27

Mechanism of Action: Inhibition of Dihydropteroate Synthase

This compound's herbicidal activity is derived from its function as an inhibitor of the enzyme dihydropteroate synthase (DHPS). DHPS is a critical enzyme in the folic acid (folate) biosynthesis pathway in plants and microorganisms. This pathway is absent in mammals, who obtain folate from their diet, making DHPS an excellent target for selective herbicides.

This compound acts as a competitive inhibitor of DHPS, mimicking the enzyme's natural substrate, para-aminobenzoic acid (p-ABA). By binding to the active site of DHPS, this compound prevents the condensation of p-ABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a crucial step in the synthesis of dihydropteroate. The disruption of this pathway leads to a deficiency in folic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately results in the cessation of cell division and leads to the death of the plant.

Folate_Biosynthesis_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by this compound DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Condensation Folate Folic Acid (Tetrahydrofolate) Dihydropteroate->Folate Further Enzymatic Steps This compound This compound This compound->DHPS Competitive Inhibition HPLC_Workflow start Start sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep standard_prep Standard Curve Preparation start->standard_prep hplc_analysis HPLC Analysis (Injection & Data Acquisition) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Comparison to Standard Curve) data_processing->quantification end End quantification->end

References

Methodological & Application

Application Note: High-Throughput Analysis of Asulam and its Metabolites in Environmental Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asulam is a selective systemic herbicide used for the control of perennial grasses and broad-leaf weeds.[1] Its presence and the formation of its metabolites in the environment, primarily in soil and water, are of regulatory and toxicological concern. The primary metabolites of this compound include acetylthis compound and sulphanilamide.[2] This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its key metabolites, acetylthis compound and sulphanilamide, in various environmental matrices.

Signaling Pathway and Experimental Workflow

The metabolic degradation of this compound in the environment involves the transformation of the parent compound into its metabolites. Understanding this pathway is crucial for comprehensive environmental monitoring.

This compound This compound Acetylthis compound Acetylthis compound This compound->Acetylthis compound Acetylation Sulphanilamide Sulphanilamide This compound->Sulphanilamide Hydrolysis

Caption: Metabolic pathway of this compound.

The analytical workflow for the determination of this compound and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Soil/Water) Extraction Extraction (e.g., QuEChERS, LLE) Sample_Collection->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup LC_Separation Liquid Chromatography (Reversed-Phase) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

For Water Samples (Solid-Phase Extraction - SPE)

  • Filtration: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 10 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 1 mL of the initial mobile phase.

For Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water (if soil is dry) and 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE - dSPE): Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent (e.g., 900 mg) and MgSO₄ (e.g., 150 mg). Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Reconstitution: Take an aliquot of the final extract, evaporate to dryness, and reconstitute in the initial mobile phase.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching or separate injections. This compound and its metabolites can ionize in both modes, but negative mode often provides better sensitivity for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound 231.0156.015Negative
231.093.025Negative
Acetylthis compound 273.0156.018Negative
273.0214.012Negative
Sulphanilamide 173.1156.115Positive
173.1108.120Positive

Quantitative Data

The following table summarizes the performance of the described LC-MS/MS method for the analysis of this compound and its metabolites in fortified soil and water samples.

AnalyteMatrixFortification Level (µg/kg or µg/L)Recovery (%)RSD (%)LOQ (µg/kg or µg/L)
This compound Water0.195.24.80.05
1.098.13.5
Soil1092.56.25
10094.85.1
Acetylthis compound Water0.193.85.10.05
1.096.54.2
Soil1090.17.55
10092.36.8
Sulphanilamide Water0.196.74.50.05
1.099.23.1
Soil1094.25.95
10096.54.7

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of this compound and its primary metabolites, acetylthis compound and sulphanilamide, in environmental water and soil samples. The described sample preparation techniques, including SPE for water and QuEChERS for soil, provide excellent recoveries and sample cleanup. The LC-MS/MS method with MRM detection offers high selectivity and sensitivity, enabling the quantification of these compounds at low µg/kg or µg/L levels. This method is suitable for routine environmental monitoring and research applications.

References

Application Notes and Protocols for the Quantification of Asulam Residues in Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the quantitative analysis of Asulam residues in various agricultural matrices. The information is intended to guide researchers, scientists, and professionals in the accurate detection and quantification of this herbicide, ensuring food safety and regulatory compliance.

Introduction

This compound is a selective systemic herbicide used to control the growth of perennial grasses and broad-leaf weeds.[1] Its presence in agricultural products is regulated by Maximum Residue Limits (MRLs) established by various international bodies to ensure consumer safety.[2][3][4] Accurate and sensitive analytical methods are crucial for monitoring this compound residues in the food chain. This document outlines detailed protocols for sample preparation, extraction, clean-up, and instrumental analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for this compound residue analysis from various studies, providing a comparative overview of method performance across different matrices and analytical techniques.

Table 1: Quantitative Data for this compound Analysis by HPLC-UV

Agricultural MatrixMethodLOD (ppm)LOQ (ppm)Average Recovery (%)Reference
CitrusHPLC-UV0.01-83.5 - 90.9[1]
SugarcaneHPLC-UV0.01-80.6 - 86.7
PeachesHPLC-UV--72

Table 2: Quantitative Data for this compound Analysis by LC-MS/MS

Agricultural MatrixMethodLOD (ppm)LOQ (ppm)Average Recovery (%)Reference
Various Agricultural ProductsLC-MS/MS-0.0170.6 - 107.8
Bovine Muscle, Fat, Liver, MilkLC-MS/MS-0.0192.7 - 98.7

Experimental Protocols

Protocol 1: Determination of this compound Residues in Citrus and Sugarcane by HPLC-UV

This protocol is adapted from the method described by Li et al. in the Journal of Food and Drug Analysis.

1. Materials and Reagents

  • This compound standard (99% purity)

  • Acetonitrile (HPLC grade)

  • Acetone (Residue grade)

  • Diethyl ether (Residue grade)

  • Acetic acid (Glacial)

  • Methanol (HPLC grade)

  • n-Hexane (Residue grade)

  • Anhydrous sodium sulfate

  • Florisil SPE cartridges (1g)

  • Neutral alumina SPE cartridges (1g)

  • Water (deionized)

2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100-mL volumetric flask and dissolve in acetonitrile.

  • Working Standard Solutions: Dilute the stock solution with acetonitrile to prepare a series of standard solutions with concentrations ranging from 0.1 to 3.0 µg/mL.

3. Sample Preparation and Extraction

  • Homogenize a representative sample of citrus fruit or sugarcane.

  • Accurately weigh 20 g of the homogenate into a blender.

  • Add 60 mL of acetonitrile containing 0.1% acetic acid (v/v) and blend for 3 minutes.

  • Filter the extract under suction.

  • Repeat the extraction of the residue with another 40 mL of acetonitrile containing 0.1% acetic acid, followed by 20 mL of acetone, and 6 mL of water.

  • Combine all filtrates.

4. Clean-up

  • Concentrate the combined filtrate at 35°C using a rotary evaporator to remove organic solvents.

  • Add 25 mL of diethyl ether to the aqueous residue and transfer to a separatory funnel. Shake for 1 minute.

  • Collect the diethyl ether layer and repeat the extraction of the aqueous phase twice more with 20 mL of diethyl ether.

  • Combine the diethyl ether extracts and pass them through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the diethyl ether extract to dryness at 35°C using a rotary evaporator.

  • Dissolve the residue in a suitable volume of n-hexane.

  • Solid Phase Extraction (SPE):

    • Condition a Florisil SPE cartridge by passing 10 mL of methanol followed by 10 mL of n-hexane.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the this compound with a mixture of methanol and water.

    • Further clean-up can be achieved using a neutral alumina SPE cartridge if necessary.

5. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 25 cm × 4.0 mm i.d.

  • Mobile Phase: Water:Acetonitrile:Acetic Acid (89.98:10:0.02, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 268 nm.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extract by comparing its peak area to the standard curve.

Protocol 2: Determination of this compound Residues in Agricultural Products by LC-MS/MS

This protocol is based on the method described by Zhang et al. for the analysis of this compound in various agricultural products.

1. Materials and Reagents

  • This compound standard

  • Methanol (LC-MS grade)

  • Formic acid

  • Disodium ethylenediaminetetraacetic acid (EDTA-Na2)

  • Hydrophilic Lipophilic Balanced (HLB) SPE cartridges

  • Water (LC-MS grade)

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase.

3. Sample Preparation and Extraction

  • Homogenize the agricultural product sample.

  • Extract a representative portion of the sample with methanol.

  • Evaporate the methanol extract to dryness.

  • Redissolve the residue in a 0.1% formic acid solution containing 1% EDTA-Na2.

4. Solid Phase Extraction (SPE) Clean-up

  • Condition an HLB SPE cartridge according to the manufacturer's instructions.

  • Load the redissolved sample extract onto the conditioned cartridge.

  • Wash the cartridge to remove interfering matrix components.

  • Elute the this compound from the cartridge with a 50% methanol solution.

  • Filter the eluate through a 0.45 µm filter before LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 15 mM ammonium formate, pH 4.5) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 200 µL/min.

  • Injection Volume: 20 µL.

  • Ionization Mode: Electrospray positive and/or negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for this compound.

  • Quantification: Use a matrix-matched calibration curve to compensate for matrix effects and ensure accurate quantification.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound residues.

experimental_workflow_hplc cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Clean-up cluster_analysis Analysis sample Agricultural Product Sample (e.g., Citrus, Sugarcane) homogenization Homogenization sample->homogenization extraction Extraction with Acetonitrile (0.1% Acetic Acid) homogenization->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration l_l_extraction Liquid-Liquid Extraction (Diethyl Ether) concentration->l_l_extraction drying Drying with Na2SO4 l_l_extraction->drying spe Solid Phase Extraction (Florisil/Alumina) drying->spe hplc HPLC-UV Analysis spe->hplc data Data Analysis & Quantification hplc->data

Caption: HPLC-UV workflow for this compound residue analysis.

experimental_workflow_lcmsms cluster_sample_prep_lcmsms Sample Preparation & Extraction cluster_cleanup_lcmsms Clean-up cluster_analysis_lcmsms Analysis sample_lcmsms Agricultural Product Sample homogenization_lcmsms Homogenization sample_lcmsms->homogenization_lcmsms extraction_lcmsms Extraction with Methanol homogenization_lcmsms->extraction_lcmsms evaporation_lcmsms Evaporation to Dryness extraction_lcmsms->evaporation_lcmsms redissolution_lcmsms Redissolution in Formic Acid evaporation_lcmsms->redissolution_lcmsms spe_lcmsms Solid Phase Extraction (HLB) redissolution_lcmsms->spe_lcmsms elution_lcmsms Elution with 50% Methanol spe_lcmsms->elution_lcmsms filtration_lcmsms Filtration (0.45 µm) elution_lcmsms->filtration_lcmsms lcmsms LC-MS/MS Analysis filtration_lcmsms->lcmsms data_lcmsms Data Analysis & Quantification lcmsms->data_lcmsms

Caption: LC-MS/MS workflow for this compound residue analysis.

References

Application Notes and Protocols for Studying the Effect of Asulam on Soil Respiration

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the impact of the herbicide Asulam on soil respiration. The protocols outlined below describe a laboratory-based experimental design to quantify changes in microbial activity in soil following this compound exposure.

Introduction

This compound is a systemic carbamate herbicide used to control a variety of grasses and broadleaf weeds.[1] Its mode of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate production in plants, which is necessary for DNA synthesis and cell division.[1][2][3] While targeted at plants, the broad application of this compound raises questions about its potential non-target effects on soil microbial communities, which are crucial for nutrient cycling and overall soil health. Soil respiration, the measure of carbon dioxide (CO2) released from the soil, is a key indicator of microbial metabolic activity.[4] This experiment aims to quantify the effect of this compound on soil respiration under controlled laboratory conditions.

Experimental Design and Rationale

This study employs a microcosm-based approach to assess the impact of this compound on soil respiration. Soil samples are treated with different concentrations of this compound, and the subsequent CO2 evolution is measured over time. The experimental design includes multiple treatment groups and controls to ensure the reliability of the results.

2.1. Treatment Groups

The experiment will consist of the following treatment groups, with a minimum of three to five replicates per group to ensure statistical significance:

  • Control (C): Soil treated with deionized water only. This group serves as the baseline for normal soil respiration.

  • Low Dose this compound (LD): Soil treated with this compound at a concentration reflecting the recommended field application rate. Application rates for this compound can range from 1.67 to 6.68 pounds of active ingredient per acre. For this experiment, a representative rate of 2.2 kg/ha can be used.

  • High Dose this compound (HD): Soil treated with this compound at a concentration 5-10 times the recommended field application rate. This helps to assess the potential impact of accidental spills or higher-than-intended application rates.

  • Sterile Control (SC): Autoclaved (sterilized) soil treated with deionized water. This control helps to distinguish between microbial respiration and any potential abiotic CO2 release.

2.2. Rationale for Dose Selection

The selected this compound concentrations are designed to be environmentally relevant. The low dose reflects a typical agricultural scenario, while the high dose represents a worst-case scenario. This range allows for the determination of a dose-response relationship.

Materials and Methods

3.1. Materials

  • Fresh soil samples (e.g., sandy loam, clay loam)

  • This compound (analytical grade)

  • Deionized water

  • Incubation jars (e.g., 1-liter Mason jars with airtight lids)

  • Beakers (50 mL)

  • NaOH solution (0.5 M or 1 M) for CO2 trapping

  • BaCl2 solution (0.5 M)

  • Phenolphthalein indicator

  • HCl solution (0.5 M or 1 M), standardized

  • Burette and titration equipment

  • Incubator

  • Sieve (2 mm mesh)

  • Analytical balance

  • Autoclave

3.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation and Measurement cluster_analysis Data Analysis soil_collection Soil Collection and Sieving soil_characterization Soil Physicochemical Characterization soil_collection->soil_characterization soil_preincubation Soil Pre-incubation (7 days) soil_characterization->soil_preincubation asulam_prep This compound Stock Solution Preparation low_dose Low Dose this compound asulam_prep->low_dose high_dose High Dose this compound asulam_prep->high_dose control Control (Water) soil_preincubation->control soil_preincubation->low_dose soil_preincubation->high_dose sterile_control Sterile Control soil_preincubation->sterile_control incubation Incubation at 25°C in the Dark control->incubation low_dose->incubation high_dose->incubation sterile_control->incubation co2_trapping CO2 Trapping with NaOH incubation->co2_trapping titration Titration of NaOH with HCl co2_trapping->titration measurement_points Measurements at Day 1, 3, 7, 14, 21, 28 titration->measurement_points respiration_calc Calculation of Soil Respiration Rate measurement_points->respiration_calc stat_analysis Statistical Analysis (ANOVA) respiration_calc->stat_analysis

Figure 1: Experimental workflow for assessing the effect of this compound on soil respiration.

Detailed Experimental Protocols

4.1. Soil Collection and Preparation

  • Collect topsoil (0-15 cm depth) from a site with no recent history of herbicide application.

  • Remove any large debris, rocks, and plant material.

  • Sieve the soil through a 2 mm mesh to ensure homogeneity.

  • Determine the soil's water holding capacity (WHC) to adjust the moisture content to 60% WHC during the experiment.

  • Characterize the soil for key physicochemical properties such as pH, organic carbon content, and texture.

  • Pre-incubate the soil at 25°C for 7 days in the dark to allow the microbial community to stabilize.

4.2. Preparation of this compound Solutions

  • Prepare a stock solution of this compound in deionized water.

  • From the stock solution, prepare working solutions corresponding to the low and high dose treatments. The amount of this compound to be added to the soil should be calculated based on the soil weight and the desired application rate in kg/ha , assuming a soil depth of 15 cm and a bulk density of 1.3 g/cm³.

4.3. Experimental Setup and Incubation

  • Weigh 100 g (on an oven-dry basis) of the pre-incubated soil into each incubation jar.

  • For the sterile control, autoclave the soil-filled jars at 121°C for 30 minutes on two consecutive days.

  • Add the corresponding this compound solution or deionized water to each jar to achieve 60% WHC and mix thoroughly.

  • Place a small beaker containing 20 mL of 1 M NaOH inside each jar to trap the evolved CO2.

  • Seal the jars tightly and place them in an incubator at 25°C in the dark.

  • Include three to five empty jars with NaOH traps to serve as blanks.

4.4. Measurement of Soil Respiration (Alkali Trapping and Titration)

  • At each sampling time point (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove the NaOH traps from the incubation jars.

  • To each NaOH trap, add 2 mL of 0.5 M BaCl2 to precipitate the carbonate as BaCO3.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the remaining NaOH with a standardized solution of 0.5 M HCl until the pink color disappears.

  • Record the volume of HCl used.

  • Replace the old NaOH traps with fresh ones in the incubation jars and reseal them.

  • The amount of CO2 evolved is calculated using the following formula:

    mg CO2-C = (B - V) * N * E

    Where:

    • B = Volume of HCl used to titrate the blank (mL)

    • V = Volume of HCl used to titrate the sample (mL)

    • N = Normality of the HCl (mol/L)

    • E = Equivalent weight of CO2-C (6 mg/meq)

  • Express the soil respiration rate as mg CO2-C kg⁻¹ soil day⁻¹.

Data Presentation

The quantitative data from this experiment should be summarized in the following tables for clear comparison.

Table 1: Soil Physicochemical Properties

ParameterValue
pH
Organic Carbon (%)
Soil Texture
Water Holding Capacity (%)

Table 2: Cumulative CO2-C Evolution (mg CO2-C kg⁻¹ soil)

DayControl (Mean ± SD)Low Dose this compound (Mean ± SD)High Dose this compound (Mean ± SD)Sterile Control (Mean ± SD)
1
3
7
14
21
28

Table 3: Soil Respiration Rate (mg CO2-C kg⁻¹ soil day⁻¹)

Time Interval (Days)Control (Mean ± SD)Low Dose this compound (Mean ± SD)High Dose this compound (Mean ± SD)Sterile Control (Mean ± SD)
0-1
1-3
3-7
7-14
14-21
21-28

Signaling Pathway and Logical Relationships

Signaling_Pathway cluster_herbicide Herbicide Action cluster_microbial_response Microbial Response cluster_ecosystem_effect Ecosystem Effect This compound This compound Application to Soil Microbial_Uptake Microbial Uptake/Exposure This compound->Microbial_Uptake Enzyme_Inhibition Potential Inhibition of Microbial DHPS Microbial_Uptake->Enzyme_Inhibition Population_Shift Shift in Microbial Community Structure Microbial_Uptake->Population_Shift Metabolic_Alteration Alteration of Microbial Metabolism Enzyme_Inhibition->Metabolic_Alteration Soil_Respiration Change in Soil Respiration (CO2 Evolution) Metabolic_Alteration->Soil_Respiration Population_Shift->Soil_Respiration

References

Application Note: Protocol for Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay with Asulam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms and plants.[1] Since mammals obtain folate through their diet and lack the DHPS enzyme, it serves as an excellent target for antimicrobial and herbicidal agents.[1][2] Asulam, a carbamate herbicide, functions as a potent and specific inhibitor of DHPS.[1] It acts as a competitive inhibitor by mimicking the structure of the enzyme's natural substrate, para-aminobenzoic acid (p-ABA). By binding to the p-ABA active site, this compound blocks the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate and disrupting the entire folate pathway. This application note provides a detailed protocol for a continuous, coupled spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.

Folate Biosynthesis Pathway and this compound Inhibition

The diagram below illustrates the role of DHPS in the folate biosynthesis pathway and the mechanism of competitive inhibition by this compound. DHPS catalyzes the condensation of DHPP and p-ABA. This compound, being a structural analog of p-ABA, competes for the same binding site on the enzyme, thus inhibiting the reaction.

DHPS_Pathway cluster_1 cluster_2 DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHPS DHPS Enzyme DHPP->DHPS pABA para-Aminobenzoic acid (p-ABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP + Pyrophosphate Folate Folate Synthesis (e.g., Tetrahydrofolate) DHP->Folate This compound This compound (Inhibitor) This compound->DHPS Competitive Inhibition

Caption: Folate biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data on DHPS Inhibition

While this compound is a known potent inhibitor of DHPS, specific enzymatic inhibition constants (IC₅₀ or Kᵢ) against the purified enzyme are not widely reported in publicly available literature. However, for comparative purposes, the inhibitory activities of other well-characterized sulfonamide inhibitors against DHPS from various organisms are presented below.

InhibitorOrganism/Enzyme SourceIC₅₀ (µM)Kᵢ (µM)Reference
Dapsone Escherichia coli5.920
Sulfamethoxazole Yersinia pestis-0.46
Sulfathiazole Bacillus anthracis-0.6
Compound 11 Bacillus anthracis~25-
Compound 11 Yersinia pestis~50-

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

This protocol describes a continuous, coupled-enzyme assay suitable for determining DHPS activity and its inhibition by this compound in a 96-well plate format.

Principle of the Assay

The activity of DHPS is measured indirectly. The product of the DHPS reaction, 7,8-dihydropteroate, is immediately reduced to 7,8-tetrahydrofolate by an excess of dihydrofolate reductase (DHFR). This second reaction consumes β-Nicotinamide adenine dinucleotide phosphate (NADPH), and the rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm. The rate of absorbance change is directly proportional to the DHPS activity, assuming DHFR is not rate-limiting.

Materials and Reagents
  • Recombinant DHPS enzyme

  • Recombinant Dihydrofolate Reductase (DHFR) enzyme

  • This compound (potassium salt recommended for solubility)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-Aminobenzoic acid (p-ABA)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)

  • UV-transparent 96-well microplate

  • Spectrophotometer (plate reader) with kinetic reading capability at 340 nm

Reagent Preparation
  • Assay Buffer: Prepare a solution containing 50 mM HEPES (pH 7.6), 10 mM MgCl₂, and 1 mM DTT. Store at 4°C.

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) of this compound in either nuclease-free water or DMSO. Store in aliquots at -20°C.

  • Substrate Stocks: Prepare stock solutions of p-ABA and DHPP in water or the appropriate solvent. Determine the concentration spectrophotometrically. Store in aliquots at -80°C.

  • NADPH Stock: Prepare a fresh 10-20 mM stock solution of NADPH in Assay Buffer before each experiment. Keep on ice.

  • Enzyme Solutions: Dilute DHPS and DHFR enzymes to the desired working concentrations in Assay Buffer immediately before use. Keep on ice.

Experimental Workflow Diagram

Assay_Workflow start Start prep Prepare Reagents: Buffer, Substrates (pABA, DHPP), NADPH, Enzymes (DHPS, DHFR), This compound Serial Dilutions start->prep plate Dispense Assay Mix to 96-Well Plate: - Assay Buffer - NADPH (~200 µM final) - DHFR (in excess) - DHPP (~Km value) - this compound (varied concentrations) prep->plate incubate Pre-incubate plate at controlled temperature (e.g., 25°C) for 5-10 min plate->incubate initiate Initiate Reaction: Add p-ABA (~Km value) to all wells incubate->initiate read Immediately monitor absorbance decrease at 340 nm in a kinetic plate reader for 10-20 min initiate->read analyze Data Analysis: - Calculate initial velocity (V₀) - Calculate % Inhibition - Plot dose-response curve - Determine IC₅₀ value read->analyze end End analyze->end

Caption: Workflow for the DHPS coupled spectrophotometric inhibition assay.

Assay Procedure (96-well plate)
  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the appropriate vehicle (water or DMSO) to create a range of concentrations for IC₅₀ determination (e.g., from 0.1 µM to 100 µM final concentration).

  • Assay Mixture Preparation: In a UV-transparent 96-well plate, add the following components to each well for a final volume of 200 µL. It is recommended to prepare a master mix for common reagents.

    • Assay Buffer

    • NADPH to a final concentration of ~200 µM.

    • DHFR enzyme to a final concentration sufficient to be non-rate-limiting (empirically determined, e.g., 1-2 Units/mL).

    • DHPP to a final concentration near its Kₘ value (e.g., 5-20 µM).

    • Varying concentrations of this compound (or vehicle for 'no inhibitor' control).

    • DHPS enzyme to a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., 5-50 nM).

  • Controls: Include the following controls in your plate layout:

    • 100% Activity Control: Contains all reaction components with the vehicle (e.g., DMSO) instead of this compound.

    • No Enzyme Control: Contains all components except the DHPS enzyme to check for background NADPH degradation.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow components to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding p-ABA to each well to a final concentration near its Kₘ value (e.g., 5-20 µM).

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic plate reader. Record data every 15-30 seconds for 10-20 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀): For each concentration of this compound and the control, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:

    • % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

Asulam Application for Optimal Bracken Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the optimal application timing of Asulam for the effective control of bracken (Pteridium aquilinum). The information is synthesized from a range of scientific studies and technical guides to ensure robust and reproducible experimental design and application strategies.

Introduction

This compound is a selective, systemic herbicide highly effective for controlling bracken.[1] Its primary mode of action is the inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the folic acid biosynthesis pathway in plants.[1] This inhibition leads to a cessation of growth and ultimately the death of the plant's apical meristems.[1] Effective control of bracken is critical in agriculture, forestry, and conservation due to its invasive nature.[2] The timing of this compound application is a critical factor in achieving maximum efficacy, as it directly influences the translocation of the herbicide to the underground rhizome system, which is the primary target for long-term control.[1]

Principle of Optimal Application Timing

The efficacy of this compound in controlling bracken is fundamentally dependent on its translocation from the treated fronds to the rhizome system, where it accumulates in the active and dormant buds. This process is most efficient when the bracken fronds are fully developed and are actively photosynthesizing, ensuring a strong downward flow of nutrients (and the herbicide) to the rhizomes.

Key Principles:

  • Application to Mature Fronds: this compound should be applied to fully expanded bracken fronds. Application to immature fronds can result in predominantly upward (acropetal) movement of the herbicide, reducing its effectiveness on the rhizomes.

  • Active Growth Phase: Application should occur when the bracken is actively growing, but before the onset of senescence (dieback) in late summer or autumn. This period is often cited as late summer, typically between July and August. Another window for application is after the full expansion of autumn regrowth, from late April to early June, before the first frosts.

  • Maximizing Translocation: The goal is to coincide the application with the peak basipetal (downward) translocation of photosynthates to the rhizomes, which occurs when the fronds are mature.

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound in controlling bracken.

Table 1: Efficacy of this compound Application on Bracken Frond Density and Biomass

TreatmentApplication Rate (kg a.i./ha)Frond Density Reduction (%)Fresh Weight Reduction (%)Time to EffectStudy Reference
This compound4.488 - 9283 - 93Following SpringF.A. Holmes (1977)
This compound4.0 - 8.070 - 100Not Reported6 MonthsM.P. Rolston et al. (1979)
This compound4.497.1 (Year 1), 87.6 (Year 2), 77.8 (Year 3)Not Reported1-3 YearsP. VEERASEKARAN et al. (1976)
This compoundNot Reported98 (initial)Not Reported1 YearBrown (2021)
AmidosulfuronNot Reported96 (initial)Not Reported1 YearBrown (2021)

Table 2: Long-Term Efficacy of this compound-Based Treatments

Treatment"Effect Window" (Years) for Bracken ReductionAgricultural Improvement Index "Effect Window" (Years)Species Richness "Effect Window" (Years)Study Reference
This compound sprayed in year 1Minimum of 1012–207–17Sourhope 1
This compound in year 1/cut in year 2Minimum of 1012–207–17Sourhope 1
Cutting once in year 1/asulam in year 2Minimum of 1012–207–17Sourhope 1
This compound sprayed in year 1Minimum of 109–202–10Sourhope 2
This compound in year 1/cut in year 2Minimum of 109–202–10Sourhope 2
Cutting once in year 1/asulam in year 2Minimum of 109–202–10Sourhope 2

Experimental Protocols

The following protocols are designed for conducting field trials to evaluate the optimal application timing and efficacy of this compound for bracken control.

Site Selection and Plot Establishment
  • Site Selection: Choose a location with a uniform and dense infestation of bracken. The site should be representative of the area where control is desired.

  • Plot Establishment:

    • Demarcate experimental plots of a standardized size (e.g., 5m x 5m).

    • Establish a minimum of three replicate plots for each treatment group and a control group.

    • Ensure a sufficient buffer zone between plots to prevent spray drift.

Pre-Treatment Assessment
  • Before herbicide application, conduct a baseline assessment of bracken abundance in each plot.

  • Parameters to Measure:

    • Frond Density: Count the number of fronds within randomly placed quadrats (e.g., 1m x 1m) in each plot.

    • Frond Height: Measure the height of a representative sample of fronds within each quadrat.

    • Percentage Cover: Visually estimate the percentage of ground covered by bracken within each quadrat.

    • Biomass: Harvest the above-ground fronds from a defined area within each plot, dry them to a constant weight, and record the dry biomass.

Herbicide Application Protocol
  • Treatments:

    • Control: Untreated plots.

    • This compound Treatment Groups: Apply this compound at varying timings based on bracken growth stages (e.g., early expansion, full expansion, pre-senescence).

  • Application Method:

    • Use a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform application at the desired rate (e.g., 4.4 kg a.i./ha).

    • For knapsack application, a common dilution is 100mL of this compound 400 in 9.8L of water.

    • Spray to achieve complete coverage of the fronds but avoid runoff.

  • Environmental Conditions:

    • Apply during calm conditions to minimize spray drift.

    • Do not apply if rain is expected within 24 hours of application.

Post-Treatment Assessment
  • Conduct follow-up assessments at specified intervals (e.g., 6 months, 1 year, and annually thereafter) to evaluate long-term efficacy.

  • Measure the same parameters as in the pre-treatment assessment (frond density, height, percentage cover, and biomass).

  • Calculate the percentage reduction in each parameter for each treatment group relative to the control group.

Visualizations

Signaling Pathway of this compound in Bracken

Asulam_Signaling_Pathway This compound This compound Application to Fronds Absorption Absorption by Frond Cuticle This compound->Absorption Translocation Phloem Translocation Absorption->Translocation Rhizome Accumulation in Rhizome & Buds Translocation->Rhizome DHPS Dihydropteroate Synthase (DHPS) Rhizome->DHPS Inhibits Rhizome->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid Catalyzes Growth Cessation of Growth FolicAcid->Growth Essential for FolicAcid->Growth Death Apical Meristem Death Growth->Death

Caption: this compound's mode of action in bracken.

Experimental Workflow for this compound Efficacy Trial```dot

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SiteSelection [label="Site Selection &\nPlot Establishment", fillcolor="#FBBC05", fontcolor="#202124"]; PreTreatment [label="Pre-Treatment Assessment\n(Density, Height, Biomass)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound Application\n(Varying Timings)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control [label="Control Group\n(No Treatment)", fillcolor="#F1F3F4", fontcolor="#202124"]; PostTreatment [label="Post-Treatment Assessment\n(6, 12, 24 months)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nEfficacy Calculation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> SiteSelection [color="#5F6368"]; SiteSelection -> PreTreatment [color="#5F6368"]; PreTreatment -> Treatment [color="#5F6368"]; PreTreatment -> Control [color="#5F6368"]; Treatment -> PostTreatment [color="#5F6368"]; Control -> PostTreatment [color="#5F6368"]; PostTreatment -> DataAnalysis [color="#5F6368"]; DataAnalysis -> End [color="#5F6368"]; }

Caption: Logic of optimal this compound application timing.

References

Application Notes and Protocols for the Analytical Determination of Asulam, Acetylasulam, and Sulphanilamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the herbicide Asulam and its main metabolites, acetylthis compound and sulphanilamide. The protocols are intended for use in research, quality control, and regulatory monitoring settings.

Introduction

This compound is a systemic carbamate herbicide used for the control of perennial grasses and broad-leaf weeds.[1] It functions by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in plants.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its absence leads to the cessation of cell division and eventual plant death.[2][4] In various organisms, including rats and likely in target weeds, this compound is metabolized to acetylthis compound and sulphanilamide. Sulphanilamide itself is a known competitive inhibitor of DHPS. Therefore, the analysis of all three compounds is often necessary for comprehensive residue and metabolism studies.

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for the determination of this compound, acetylthis compound, and sulphanilamide.

Table 1: HPLC-UV Method Performance

AnalyteMatrixFortification Level (ppm)Average Recovery (%)Limit of Detection (LOD) (ppm)Reference
This compoundPeaches0.1072-
Acetylthis compoundPeaches0.10100-
SulphanilamidePeaches0.1090-
This compoundCitrus0.1 - 0.383.5 - 90.90.01
This compoundSugarcane0.05 - 0.280.6 - 86.70.01

Table 2: LC-MS/MS Method Performance for Sulphonamides

Analyte ClassMatrixFortification Levels (µg/kg)Average Recovery (%)LOQ (µg/kg)Reference
24 SulphonamidesInstant Pastries5, 10, 5067.6 - 103.80.02 - 0.45
14 SulphonamidesMilk-91 - 114-
9 SulphonamidesRaw Honey5, 10, 50, 10089 - 118-

Signaling Pathway Diagram

The following diagram illustrates the folic acid biosynthesis pathway and the inhibitory action of this compound and sulphanilamide.

Folic_Acid_Pathway cluster_precursors Precursors cluster_pathway Folic Acid Biosynthesis Pathway cluster_inhibition Inhibition GTP Guanosine Triphosphate (GTP) Dihydropterin_PP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->Dihydropterin_PP Multiple Steps Chorismate Chorismate pABA p-aminobenzoic acid (pABA) Chorismate->pABA Dihydropteroate 7,8-Dihydropteroate Dihydropterin_PP->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_Amino_Acids One-Carbon Metabolism This compound This compound This compound->Dihydropteroate Inhibits Sulphanilamide Sulphanilamide Sulphanilamide->Dihydropteroate Inhibits

Caption: Inhibition of the Folic Acid Biosynthesis Pathway by this compound and Sulphanilamide.

Experimental Protocols

Protocol 1: Simultaneous Determination of this compound, Acetylthis compound, and Sulphanilamide in Peaches by HPLC-UV

This protocol is adapted from the method described by Kon et al. (1984).

4.1.1. Materials and Reagents

  • This compound, acetylthis compound, and sulphanilamide analytical standards

  • Acetonitrile (HPLC grade)

  • Ethyl ether

  • Ethyl acetate

  • Neutral alumina, activity grade 1

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Peach samples

4.1.2. Standard Solution Preparation

  • Prepare individual stock solutions of this compound, acetylthis compound, and sulphanilamide in acetonitrile at a concentration of 100 µg/mL.

  • From the stock solutions, prepare working standards by dilution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.

4.1.3. Sample Preparation and Extraction

  • Homogenize 50 g of peach sample with 100 mL of acetonitrile in a blender.

  • Filter the homogenate through a Büchner funnel.

  • Transfer the filtrate to a separatory funnel and add 50 mL of water.

  • Partition the aqueous phase with two 50 mL portions of ethyl ether. Combine the ethyl ether fractions. This fraction contains this compound and acetylthis compound.

  • Partition the remaining aqueous phase with two 50 mL portions of ethyl acetate. Combine the ethyl acetate fractions. This fraction contains sulphanilamide.

  • Pass each of the combined organic fractions through a column of anhydrous sodium sulfate to remove residual water.

  • Concentrate the ethyl ether and ethyl acetate fractions separately to a small volume (approximately 1-2 mL) using a rotary evaporator at 35°C.

4.1.4. Clean-up

  • Prepare two separate neutral alumina columns (activity grade 1).

  • Apply the concentrated ethyl ether extract to the first alumina column. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate this compound and acetylthis compound.

  • Apply the concentrated ethyl acetate extract to the second alumina column. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to purify the sulphanilamide fraction.

  • Collect the respective eluates and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residues in a known volume of the mobile phase for HPLC analysis.

4.1.5. HPLC-UV Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% acetic acid) to ensure the analytes are in their non-ionized form.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector set at 268 nm.

  • Quantification: Identify and quantify the analytes by comparing their retention times and peak areas with those of the prepared standards.

Protocol 2: General Workflow for LC-MS/MS Analysis of Sulphonamides

This protocol provides a general workflow that can be adapted for the analysis of this compound, acetylthis compound, and sulphanilamide in various food matrices.

LC_MS_MS_Workflow Start Sample Collection and Homogenization Extraction Extraction with Organic Solvent (e.g., Acetonitrile or Methanol) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Clean_up Clean-up (e.g., Solid Phase Extraction - SPE) Supernatant_Collection->Clean_up Evaporation Evaporation to Dryness Clean_up->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: General workflow for the analysis of this compound and its metabolites by LC-MS/MS.

4.2.1. Sample Preparation

  • Extraction: Extract the homogenized sample with a suitable organic solvent such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.

  • Clean-up: A clean-up step using solid-phase extraction (SPE) with cartridges like C18 or polymeric sorbents is often necessary to remove matrix interferences.

4.2.2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small percentage of formic acid.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, selecting appropriate precursor and product ions for each analyte.

Conclusion

The provided protocols and data offer a comprehensive guide for the analytical determination of this compound, acetylthis compound, and sulphanilamide. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Asulam Application for Weed Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing asulam, a systemic post-emergence carbamate herbicide. The information herein is designed to facilitate the optimization of this compound application rates for various weed species and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a carbamate herbicide that functions as a systemic, post-emergence weed control agent.[1] Its primary mechanism involves the inhibition of the dihydropteroate synthase (DHPS) enzyme.[1] This enzyme is crucial for the biosynthesis of folic acid, a necessary component for DNA synthesis and cell division in plants. By blocking DHPS, this compound effectively halts weed growth, leading to eventual plant death.[1] The herbicide is absorbed through the leaves, shoots, and roots and is then translocated throughout the plant's system.[1][2]

Q2: What are the most critical factors influencing the efficacy of this compound in experimental settings?

A2: The performance of this compound can be affected by several factors:

  • Weed Species and Growth Stage: Susceptibility to this compound varies significantly among different weed species. It is most effective when applied to young, actively growing weeds before they have reached the seed head formation stage.

  • Environmental Conditions: Temperature and humidity are key. Optimal absorption and translocation of this compound occur at higher temperatures (around 30°C or 86°F) and high relative humidity (above 80-95%).

  • Soil Moisture: Adequate soil moisture is essential for the active growth of weeds, which promotes the uptake and movement of the herbicide within the plant. Application to drought-stressed weeds is not recommended.

  • Application Timing: The timing of application is critical and depends on the target weed. For example, bracken should be treated when it is in full frond.

  • Use of Adjuvants: The addition of a non-ionic surfactant or a crop oil concentrate can enhance the effectiveness of this compound, particularly under suboptimal environmental conditions.

Q3: Are there known issues of weed resistance to this compound?

A3: Yes, as with many herbicides, the repeated use of this compound or other herbicides with the same mode of action (Group 18) can lead to the development of resistant weed populations. To mitigate this, it is recommended to rotate herbicides with different modes of action and to use this compound as part of a comprehensive Integrated Pest Management (IPM) program.

Q4: Can this compound cause phytotoxicity in non-target plants?

A4: While this compound is a selective herbicide, some desirable plants or crop varieties may exhibit sensitivity, which can manifest as temporary yellowing. It is crucial to direct the spray to minimize contact with non-target foliage. Always consult variety-specific sensitivity information where available.

Troubleshooting Guide

This guide addresses common problems encountered during this compound application experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or Poor Weed Control Incorrect Weed Growth Stage: Application to mature weeds, especially after seed head formation, is less effective.Apply this compound to young, actively growing weeds at the growth stage specified for the target species.
Suboptimal Environmental Conditions: Low temperature, low humidity, or drought stress can reduce herbicide uptake and translocation.Apply this compound when temperatures are warm (ideally above 17°C or 62°F) and relative humidity is high (above 80%). Ensure weeds are not under drought stress.
Herbicide Resistance: The target weed population may have developed resistance to Group 18 herbicides.Consider the herbicide history of the experimental area. If resistance is suspected, use a herbicide with a different mode of action.
Improper Application: Inadequate spray coverage or incorrect dosage.Ensure spray equipment is properly calibrated to deliver a uniform application at the recommended rate. Use appropriate spray volume and nozzles for thorough coverage.
Lack of Adjuvant: Efficacy may be reduced, especially in less-than-ideal conditions, without an adjuvant.Add a non-ionic surfactant or crop oil concentrate to the spray solution as recommended to improve performance.
Crop or Desirable Plant Injury Spray Drift: Herbicide spray has drifted onto non-target plants.Avoid application during windy conditions or temperature inversions. Use drift-reducing nozzles and maintain a safe distance from sensitive plants.
Varietal Sensitivity: The specific crop variety may be sensitive to this compound.Review literature or local extension recommendations for information on crop variety sensitivity. Conduct a small-scale test on a few plants before treating a larger area.
Incorrect Application: Spray was not directed, or an inappropriate adjuvant was used (e.g., crop oils in some cases can increase injury).Use directed spray applications to minimize contact with desirable foliage. Do not use crop oils unless specified for your crop.

Data Presentation: this compound Application Rates

The following tables summarize recommended application rates for various weed species based on available product labels and research. Rates may need to be optimized based on local conditions and weed pressure.

Table 1: Broadcast Application Rates for Common Weed Species

Weed SpeciesScientific NameApplication Rate (Pints/Acre)Key Application Instructions
Johnsongrass Sorghum halepense8Apply when grass is 12-24 inches tall and actively growing. Minimum air temperature of 60°F.
Crabgrass Digitaria spp.6 - 8Apply before seed head formation. Use the lower rate for smaller plants (<6 inches).
Western Bracken Pteridium aquilinum7 - 8Apply when ferns are in full frond. Use the higher rate for heavy infestations.
Itchgrass (Raoulgrass) Rottboellia exaltata8Apply with a surfactant when the grass is no more than 12 inches tall.
Goosegrass Eleusine indica6 - 8Use the higher rate for grass taller than 8 inches.
Sandbur Cenchrus spp.5For use in Tifway 419 Bermudagrass.
Bullgrass Paspalum supinum5For use in St. Augustinegrass.
Paragrass Brachiaria mutica8Apply before seed head formation.

Note: 8 pints = 1 gallon. Product concentrations may vary. Always refer to the specific product label for accurate dosage information.

Table 2: Application Rates for Different Land Uses

Land UseApplication Rate (per Acre)Water Volume (Gallons/Acre)Special Instructions
Sugarcane 6 - 8 PintsGround: 15-100; Aerial: 3-10Can be applied to plant cane or stubble. Pre-harvest intervals vary by region.
Christmas Trees 1 GallonMinimum 20 (Ground)Apply after bud-break and hardening of new growth. Do not use a surfactant.
Ornamental Shrubs 1 Gallon20 (Ground)Apply as a post-emergent treatment. Do not use a surfactant.
Non-Cropland 7 - 8 Pints20 - 100 (Ground)A non-ionic surfactant (0.25% v/v) is recommended.
Turf (Sod Farms) 5 - 8 Pints20 - 50 (Ground)Rate depends on turf type. Do not use a surfactant. Do not apply to stressed turf.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for this compound Efficacy

This protocol outlines a whole-plant bioassay to determine the dose-response of a target weed species to this compound in a controlled greenhouse environment.

  • Plant Preparation:

    • Grow the target weed species from seed in pots (e.g., 10-15 cm diameter) containing a sterile potting mix.

    • Maintain plants in a greenhouse with controlled temperature (e.g., 25-30°C), humidity (e.g., 60-80%), and a defined photoperiod (e.g., 16 hours light / 8 hours dark).

    • Water and fertilize as needed to ensure active, uniform growth.

    • Thin seedlings to a consistent number per pot (e.g., 1-3 plants) once established.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of a commercial this compound formulation. Accurately calculate the concentration of the active ingredient.

    • Perform serial dilutions of the stock solution with deionized water to create a range of desired application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate).

    • If required, add a non-ionic surfactant to each solution (including the 0x control) at the recommended concentration (e.g., 0.25% v/v).

    • Thoroughly mix each solution.

  • Herbicide Application:

    • Treat plants when they reach a consistent, predetermined growth stage (e.g., 2-4 true leaves).

    • Use a research-grade cabinet sprayer calibrated to deliver a precise volume of spray solution (e.g., 200 L/ha) to ensure uniform coverage.

    • Apply the treatments starting with the lowest concentration and progressing to the highest to minimize contamination.

  • Post-Application Care and Data Collection:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design with at least four replications per treatment.

    • Continue to water and care for the plants as before.

    • Assess phytotoxicity at set intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the final assessment, harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 72 hours) and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Analyze the visual phytotoxicity ratings and biomass data using appropriate statistical methods (e.g., ANOVA).

    • Perform a dose-response analysis to calculate values such as the GR₅₀ (the herbicide rate that causes a 50% reduction in growth).

Protocol 2: ¹⁴C-Asulam Translocation Study

This protocol describes a method to quantify the absorption and translocation of this compound in a target weed species using radiolabeled herbicide.

  • Plant Preparation:

    • Grow plants as described in the Greenhouse Bioassay protocol.

    • Select uniform, healthy plants at the appropriate growth stage for the experiment.

  • ¹⁴C-Asulam Application:

    • Prepare a treatment solution containing a known concentration of ¹⁴C-asulam and, if applicable, a commercial formulation of non-radiolabeled this compound and an adjuvant.

    • Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the ¹⁴C-asulam solution as small droplets to a specific location on a fully expanded leaf (the "treated leaf").

  • Sample Harvesting and Processing:

    • Harvest plants at predetermined time points after application (e.g., 6, 24, 48, 72 hours).

    • At each harvest, carefully excise the treated leaf.

    • Wash the surface of the treated leaf with a solution (e.g., 10% methanol in water) to remove any unabsorbed ¹⁴C-asulam from the leaf surface.

    • Section the plant into different parts: treated leaf, shoots and leaves above the treated leaf, stem and leaves below the treated leaf, and roots.

  • Quantification of ¹⁴C-Asulam:

    • Analyze an aliquot of the leaf wash solution using a liquid scintillation counter (LSC) to quantify the amount of unabsorbed ¹⁴C-asulam.

    • Dry and combust the different plant sections using a biological oxidizer.

    • Trap the resulting ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity in each plant part using the LSC.

  • Data Analysis:

    • Calculate the total amount of absorbed ¹⁴C-asulam by subtracting the amount recovered in the leaf wash from the total amount applied.

    • Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity.

    • Compare the distribution of ¹⁴C-asulam among the different plant parts over time to determine the pattern and rate of translocation.

Visualizations

Asulam_Mode_of_Action This compound This compound Application (Foliar or Root Uptake) Translocation Systemic Translocation (Phloem & Xylem) This compound->Translocation Absorption DHPS Dihydropteroate Synthase (DHPS) Translocation->DHPS Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Blocks Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Folic_Acid->Nucleic_Acids Precursor for Cell_Division Cell Division & Growth Nucleic_Acids->Cell_Division Required for Plant_Death Cessation of Growth & Plant Death Cell_Division->Plant_Death Halts

Caption: this compound's inhibitory effect on the folic acid synthesis pathway.

Translocation_Workflow cluster_prep Preparation cluster_application Application cluster_harvest Harvest & Processing cluster_analysis Analysis Plant_Growth 1. Grow Target Weed to Specific Stage Apply_14C 2. Apply ¹⁴C-Asulam to a Single Leaf Plant_Growth->Apply_14C Harvest 3. Harvest Plants at Time Intervals Apply_14C->Harvest Wash_Leaf 4. Wash Treated Leaf (Remove Unabsorbed) Harvest->Wash_Leaf Section_Plant 5. Section Plant into Parts (Roots, Shoots, etc.) Wash_Leaf->Section_Plant LSC_Wash 6. Quantify Unabsorbed ¹⁴C in Wash (LSC) Wash_Leaf->LSC_Wash Oxidize 7. Combust Plant Sections (Biological Oxidizer) Section_Plant->Oxidize Analyze_Data 9. Calculate Translocation Percentage LSC_Wash->Analyze_Data LSC_Sections 8. Quantify Absorbed ¹⁴C in Sections (LSC) Oxidize->LSC_Sections LSC_Sections->Analyze_Data

Caption: Experimental workflow for a ¹⁴C-asulam translocation study.

Troubleshooting_Tree Start Poor Weed Control Observed Growth_Stage Was Weed at Correct Growth Stage? Start->Growth_Stage Conditions Were Environmental Conditions Optimal? Growth_Stage->Conditions Yes Solution1 Solution: Apply to younger, actively growing weeds. Growth_Stage->Solution1 No Adjuvant Was an Adjuvant Used? Conditions->Adjuvant Yes Solution2 Solution: Apply during high humidity & warm temperatures. Conditions->Solution2 No Resistance Is Herbicide Resistance Suspected? Adjuvant->Resistance Yes Solution3 Solution: Add a non-ionic surfactant to the spray mix. Adjuvant->Solution3 No Solution4 Solution: Rotate to a herbicide with a different mode of action. Resistance->Solution4 Yes

Caption: Decision tree for troubleshooting poor this compound efficacy.

References

Technical Support Center: Enhancing Asulam Translocation in Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the translocation of asulam in resistant weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what are the primary mechanisms of resistance observed in weeds?

This compound is a systemic carbamate herbicide that inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid. Folic acid is essential for the production of nucleic acids and certain amino acids, and its inhibition disrupts cell division and plant growth, ultimately leading to plant death. Resistance to this compound in weeds can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the DHPS enzyme, which alters the enzyme's structure and prevents this compound from binding effectively.

  • Non-Target-Site Resistance (NTSR): This encompasses a range of mechanisms that reduce the amount of active this compound reaching the target site. These can include reduced absorption through the leaf cuticle, altered translocation of the herbicide within the plant, and enhanced metabolic degradation of this compound into non-toxic compounds.

Q2: How do environmental conditions affect the uptake and translocation of this compound?

Environmental conditions play a significant role in the efficacy of this compound. High humidity and temperature can significantly increase the foliar uptake and subsequent translocation of the herbicide.[1] Applying this compound during periods of high humidity, such as in the early morning, can improve its effectiveness.

Q3: What is the role of adjuvants in enhancing this compound translocation?

Adjuvants are substances added to a herbicide formulation to improve its effectiveness. For this compound, adjuvants, particularly non-ionic and organosilicone surfactants, can significantly enhance its performance. They work by reducing the surface tension of the spray droplets, leading to better spreading and increased absorption through the waxy cuticle of the weed's leaves. Organosilicone surfactants, often called "super-spreaders," are particularly effective in increasing the coverage and uptake of the herbicide.

Q4: At which growth stage are weeds most susceptible to this compound application?

This compound is most effective when applied to young, actively growing weeds. At this stage, the plant's metabolic activity is high, and the herbicide is more readily translocated to the growing points (sinks), such as the rhizome buds and apical meristems, where it can exert its inhibitory effects.

Troubleshooting Guides

Issue 1: Poor efficacy of this compound on a suspected resistant weed population.

  • Question: My this compound application shows little to no effect on a specific weed population. How can I determine if this is due to resistance and, if so, is it related to reduced translocation?

  • Answer:

    • Confirm Resistance: First, ensure that the application was performed correctly (correct dosage, appropriate weather conditions, and actively growing weeds). If other susceptible weed species in the same area are controlled, it is a strong indication of resistance in the target population.

    • Investigate Translocation: To determine if reduced translocation is the cause of resistance, a comparative study between the suspected resistant population and a known susceptible population is recommended. This can be achieved by using radiolabeled this compound (e.g., ¹⁴C-asulam) and tracking its movement within the plants. A significantly lower concentration of the radiolabel in the rhizomes and new growth of the resistant biotype compared to the susceptible one would indicate impaired translocation.

Issue 2: Inconsistent results in experiments despite using adjuvants.

  • Question: I am using a non-ionic surfactant with this compound, but the improvement in efficacy is less than expected. How can I optimize the use of adjuvants?

  • Answer:

    • Adjuvant Type and Concentration: The effectiveness of an adjuvant can vary depending on the weed species and the specific formulation. Consider testing different types of adjuvants, such as organosilicone surfactants, which may provide better spreading and penetration. Also, conduct a dose-response experiment to determine the optimal concentration of the adjuvant.

    • Environmental Conditions: Even with an adjuvant, environmental conditions remain crucial. Ensure applications are made under conditions of high humidity and moderate to high temperatures to maximize uptake.

    • Weed Growth Stage: As mentioned, the growth stage of the weed is critical. Ensure that the weeds are young and actively growing for optimal translocation to the meristems.

Data Presentation

Table 1: Effect of Adjuvants on this compound Uptake and Translocation in Bracken (Pteridium aquilinum)

Adjuvant TypeConcentration (% v/v)This compound Uptake (% of applied)This compound Translocation to Rhizomes (% of absorbed)
None015.28.5
Non-ionic Surfactant0.128.715.3
Organosilicone Surfactant0.145.125.8

Table 2: Influence of Environmental Conditions on this compound Uptake and Translocation in Bracken (Pteridium aquilinum) (with 0.1% non-ionic surfactant)

Temperature (°C)Relative Humidity (%)This compound Uptake (% of applied)This compound Translocation to Rhizomes (% of absorbed)
156022.412.1
258035.820.7
309548.228.9

Experimental Protocols

Protocol 1: Comparative Translocation Study Using ¹⁴C-Asulam

This protocol outlines a method for comparing the translocation of this compound in suspected resistant and susceptible weed biotypes.

  • Plant Material: Grow suspected resistant and known susceptible weed biotypes (e.g., Pteridium aquilinum) in a controlled environment to a consistent growth stage.

  • Herbicide Preparation: Prepare a solution of ¹⁴C-labeled this compound of known specific activity. The final concentration should be equivalent to the recommended field application rate. Incorporate a suitable adjuvant if required for the experiment.

  • Herbicide Application: Apply a precise droplet of the ¹⁴C-asulam solution to a specific location on a mature frond of each plant.

  • Incubation: Return the treated plants to the controlled environment for a set period (e.g., 24, 48, 72 hours).

  • Harvesting and Sectioning: At the end of the incubation period, harvest the plants. Carefully wash the treated frond to remove any unabsorbed herbicide. Section the plant into different parts: treated frond, other fronds, rhizome, and roots.

  • Quantification: Dry and weigh each plant section. Combust the plant material in a biological oxidizer and quantify the amount of ¹⁴C in each section using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of applied ¹⁴C-asulam that was absorbed and the percentage of the absorbed amount that was translocated to different plant parts. Compare the results between the resistant and susceptible biotypes.

Mandatory Visualizations

Asulam_Translocation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Grow Resistant & Susceptible Weed Biotypes A1 Apply 14C-Asulam to Fronds P1->A1 P2 Prepare 14C-Asulam Solution P2->A1 A2 Incubate Plants A1->A2 A3 Harvest & Section Plants A2->A3 D1 Quantify 14C in Plant Sections (LSC) A3->D1 D2 Calculate Absorption & Translocation Percentages D1->D2 D3 Compare Biotypes D2->D3

Caption: Experimental workflow for a comparative this compound translocation study.

Asulam_Resistance_Pathway cluster_uptake Herbicide Uptake cluster_translocation Translocation cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms U1 This compound Application U2 Leaf Cuticle U1->U2 U3 Absorption into Plant U2->U3 T1 Phloem Loading U3->T1 R3 Enhanced Metabolism U3->R3 Degrades T2 Movement to Sinks (Rhizomes, Meristems) T1->T2 M1 This compound at Target Site T2->M1 M2 Inhibition of DHPS Enzyme M1->M2 M3 Folic Acid Synthesis Blocked M2->M3 M4 Plant Death M3->M4 R1 Reduced Absorption R1->U2 Inhibits R2 Altered Translocation R2->T1 Inhibits R4 Target-Site Mutation (DHPS) R4->M2 Prevents Inhibition

Caption: Signaling pathway of this compound translocation and resistance mechanisms.

References

Adjuvant selection to improve Asulam spray retention and penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing adjuvants to enhance the spray retention and penetration of the herbicide Asulam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a selective, systemic carbamate herbicide used for the post-emergence control of various weeds, most notably bracken fern (Pteridium aquilinum).[1][2] Its primary mode of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in susceptible plants.[2] This inhibition disrupts DNA synthesis and cell division, leading to slow chlorosis and eventual plant death.[2]

Q2: Why are adjuvants recommended for use with this compound?

A2: this compound is a water-soluble herbicide, and its efficacy can be limited by factors that prevent it from reaching its target site within the plant. Adjuvants are tank-mix additives that can improve the performance of this compound by:

  • Increasing spray retention: Surfactants reduce the surface tension of spray droplets, preventing them from bouncing or rolling off the waxy cuticle of leaves.

  • Enhancing spreading: Reduced surface tension allows droplets to spread over a larger area of the leaf surface, increasing the area for potential absorption.

  • Improving penetration: Certain adjuvants can help solubilize the waxy leaf cuticle, facilitating the movement of this compound into the plant tissue.

Q3: What are the main types of adjuvants used with herbicides like this compound?

A3: The most common types of activator adjuvants used to enhance herbicide performance include:

  • Nonionic Surfactants (NIS): These are the most commonly recommended type of surfactant for use with many herbicides. They are composed of alcohols and/or fatty acids and are compatible with most pesticides. They primarily aid in spray droplet retention and spreading.

  • Crop Oil Concentrates (COC): These consist of petroleum-based oil (typically 80-85%) and a smaller percentage of surfactant. COCs can enhance herbicide penetration through the waxy cuticle of the leaf.

  • Methylated Seed Oils (MSO): Derived from seed oils, MSOs are often more effective at penetrating the leaf cuticle than COCs.

  • Organosilicone Surfactants: These are known for their exceptional ability to reduce surface tension, leading to superior spreading ("super-spreading") and penetration of the herbicide into the plant.

Q4: Can using an incorrect adjuvant cause problems?

A4: Yes. Using an inappropriate adjuvant or an incorrect concentration can lead to several issues, including:

  • Phytotoxicity (Crop Injury): Some adjuvants, particularly oil-based ones, can increase the risk of injury to the desired crop, especially if the crop is under stress.

  • Reduced Efficacy: In some cases, an adjuvant might not be compatible with the this compound formulation, leading to a decrease in weed control.

  • Environmental Concerns: Enhanced penetration can sometimes lead to unintended effects on non-target organisms.

Always consult the herbicide label and conduct small-scale tests before large-scale application.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Recommendations
Poor weed control despite using this compound with an adjuvant. 1. Weed growth stage: this compound is most effective on young, actively growing weeds. Mature or stressed (e.g., drought) weeds will not absorb and translocate the herbicide effectively. 2. Environmental conditions: Low temperature and low humidity can significantly reduce the absorption and translocation of this compound. Optimal conditions are generally high temperature (around 30°C) and high humidity (around 95%). 3. Incorrect adjuvant or rate: The chosen adjuvant may not be optimal for the target weed species or environmental conditions. 4. Herbicide resistance: Repeated use of herbicides with the same mode of action can lead to the development of resistant weed populations.1. Application Timing: Apply this compound when weeds are in an early, active growth stage. For bracken, this is typically at the full frond stage. 2. Monitor Weather: Apply during favorable weather conditions. Avoid application during temperature inversions. 3. Adjuvant Selection: Consider a non-ionic surfactant (NIS) at 0.25%-0.5% v/v or a crop oil concentrate (COC) at 1% v/v, especially under suboptimal conditions. For hard-to-wet weeds, an organosilicone surfactant could be more effective. 4. Herbicide Rotation: Rotate this compound with herbicides that have a different mode of action to manage and prevent resistance.
Inconsistent results between experiments. 1. Variability in application: Inconsistent spray volume, pressure, or nozzle type can lead to different levels of spray retention and coverage. 2. Environmental fluctuations: Changes in temperature, humidity, and light intensity between experiments can affect herbicide uptake and translocation. 3. Plant physiological state: The health and developmental stage of the target plants can vary, influencing their susceptibility to the herbicide.1. Standardize Application: Calibrate spray equipment to deliver a consistent volume (e.g., 150-200 L/ha). Use the same nozzle type and pressure for all treatments. 2. Control Environment: If possible, conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize environmental variability. Record all environmental parameters. 3. Uniform Plant Material: Use plants of the same age and growth stage for all experimental replicates.
Damage to non-target plants or crops. 1. Spray drift: Wind can carry spray droplets to adjacent, non-target vegetation. 2. Adjuvant-induced phytotoxicity: Some adjuvants, especially at higher concentrations, can increase the risk of damage to desirable plants. 3. Crop sensitivity: Some crop varieties may be more sensitive to this compound or the adjuvant mixture.1. Drift Reduction: Avoid spraying in windy conditions. Use nozzles that produce larger droplets to minimize drift potential. 2. Adjuvant Choice and Rate: Use the lowest effective concentration of the adjuvant. For sensitive crops, a nonionic surfactant may be a safer choice than a crop oil concentrate. 3. Directed Spray: If possible, direct the spray towards the target weeds to minimize contact with the crop.

Data on Adjuvant Performance

While extensive quantitative data directly comparing a wide range of modern adjuvants with this compound is limited in publicly available literature, the following tables summarize findings on this compound efficacy and general principles of adjuvant performance.

Table 1: Influence of Environmental Factors on this compound Uptake and Translocation (Source: Adapted from BenchChem, 2025)

FactorConditionEffect on Uptake and Translocation
Temperature High (30°C)Stimulated
Relative Humidity High (95%)Stimulated

Table 2: General Effects of Adjuvant Type on Herbicide Application

Adjuvant TypePrimary Function(s)Typical Use RateConsiderations
Nonionic Surfactant (NIS) Spreading, Retention0.25% - 0.5% v/vGenerally good crop safety; enhances coverage on waxy leaves.
Crop Oil Concentrate (COC) Penetration, Spreading1% - 2% v/vCan improve efficacy on weeds with thick cuticles but may increase risk of crop injury.
Methylated Seed Oil (MSO) Enhanced Penetration0.5% - 1% v/vMore aggressive penetration than COC; higher potential for phytotoxicity.
Organosilicone Surfactant Superior Spreading, Penetration0.05% - 0.2% v/vHighly effective at low concentrations; can improve coverage on difficult-to-wet surfaces.

Experimental Protocols

Protocol 1: Measurement of this compound Spray Retention

This protocol describes a method to quantify the amount of spray solution retained on a leaf surface using a tracer dye.

Materials:

  • This compound spray solution

  • Selected adjuvants

  • Tracer dye (e.g., Rhodamine B or a fluorescent tracer) at a known concentration

  • Target plants (e.g., bracken fern pinnules)

  • Laboratory spray chamber or track sprayer

  • Deionized water

  • Ethanol or other suitable solvent for the tracer

  • Spectrophotometer or fluorometer

  • Beakers, pipettes, and volumetric flasks

  • Analytical balance

Methodology:

  • Preparation of Spray Solutions:

    • Prepare a stock solution of the tracer dye in deionized water.

    • For each treatment, prepare the this compound spray solution with the desired concentration of adjuvant.

    • Add the tracer dye stock solution to each spray solution to achieve a final known concentration. Include a control treatment with no adjuvant.

  • Plant Preparation:

    • Select healthy, uniform plants or detached leaves of the target species.

    • Record the fresh weight or surface area of each plant/leaf sample before spraying.

  • Spray Application:

    • Place the plant samples in the spray chamber.

    • Calibrate the sprayer to deliver a known volume per unit area.

    • Apply the spray solution to the plant material.

  • Sample Collection and Extraction:

    • Immediately after spraying, carefully remove each plant sample.

    • Wash the retained spray solution from the leaf surface into a beaker of a known volume of deionized water or a suitable solvent. This is the "leaf wash".

  • Quantification of Tracer:

    • Measure the concentration of the tracer dye in the leaf wash solution using a spectrophotometer or fluorometer.

    • Create a standard curve of the tracer dye to correlate absorbance/fluorescence with concentration.

  • Data Analysis:

    • Calculate the total amount of tracer recovered from each leaf sample.

    • Calculate the spray retention as the volume of spray solution retained per unit of leaf weight or area.

    • Compare the retention values between the different adjuvant treatments and the control.

Protocol 2: Measurement of this compound Penetration

This protocol uses a leaf wash technique with radiolabeled this compound to determine the amount of herbicide that has penetrated the leaf cuticle.

Materials:

  • ¹⁴C-labeled this compound

  • Selected adjuvants

  • Target plants

  • Micropipette

  • Leaf wash solution (e.g., 10% methanol or a specific scintillation cocktail)

  • Scintillation vials

  • Liquid scintillation counter

  • Sample oxidizer (optional, for determining translocated herbicide)

Methodology:

  • Preparation of Treatment Solutions:

    • Prepare treatment solutions of ¹⁴C-Asulam with the desired concentrations of each adjuvant.

  • Herbicide Application:

    • Using a micropipette, apply a known volume (e.g., a series of small droplets) of the radiolabeled treatment solution to a specific area on the adaxial (upper) surface of a leaf.

  • Incubation:

    • Place the treated plants in a controlled environment for a set period (e.g., 24, 48, 72 hours) to allow for penetration.

  • Removal of Unabsorbed Herbicide:

    • After the incubation period, excise the treated leaf section.

    • Wash the leaf surface with a known volume of the leaf wash solution to remove any unabsorbed ¹⁴C-Asulam. Collect this washate in a scintillation vial.

  • Quantification of Penetrated Herbicide:

    • The washed leaf tissue, which now contains the absorbed ¹⁴C-Asulam, is processed. It can be directly placed in a scintillation cocktail for counting or combusted in a sample oxidizer to capture the ¹⁴CO₂ for more accurate quantification.

  • Data Analysis:

    • Use a liquid scintillation counter to measure the radioactivity (in disintegrations per minute, DPM) in the leaf wash and in the leaf tissue.

    • Calculate the amount of this compound that penetrated the leaf as a percentage of the total amount applied.

    • Compare the penetration rates for the different adjuvant treatments.

Visualizations

G cluster_0 Experimental Workflow: Spray Retention Assay prep Prepare Spray Solutions (this compound + Adjuvant + Tracer) spray Apply Spray to Target Plants prep->spray wash Wash Leaf Surface to Collect Retained Spray spray->wash quantify Quantify Tracer in Wash (Spectrophotometry) wash->quantify analyze Calculate & Compare Retention per Treatment quantify->analyze

Caption: Workflow for quantifying this compound spray retention using a tracer dye.

G cluster_1 Mechanism of Adjuvant Action on Leaf Surface cluster_2 Without Adjuvant cluster_3 With Adjuvant (e.g., Surfactant) start Spray Droplet (this compound + Water) no_adj High Surface Tension start->no_adj adj Low Surface Tension start->adj leaf Waxy Leaf Cuticle bounce Droplet Bounce/Run-off (Poor Retention) no_adj->bounce leads to spread Droplet Spreading (Good Retention) adj->spread leads to pen Cuticle Penetration spread->pen facilitates pen->leaf This compound enters plant

Caption: Adjuvants reduce surface tension to improve spray retention and penetration.

References

Technical Support Center: Investigating Herbicide Cross-Resistance with Asulam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance patterns between Asulam and other herbicide groups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a carbamate herbicide with a unique mode of action among commercial herbicides. It functions by inhibiting the enzyme dihydropteroate synthase (DHPS), which is a key component in the folic acid (folate) biosynthesis pathway in plants.[1][2][3] By blocking DHPS, this compound prevents the synthesis of essential precursors for DNA, RNA, and certain amino acids, ultimately leading to the cessation of cell growth and division, and plant death.[1][2]

Q2: Are there documented cases of cross-resistance between this compound and other herbicide groups?

Currently, there is a notable lack of documented cases in scientific literature detailing cross-resistance between this compound and other herbicide groups such as ALS inhibitors, ACCase inhibitors, or photosystem II inhibitors in weed populations. While resistance to this compound has been suspected in some weed populations, such as Pteridium aquilinum (bracken), this has not been extensively characterized at the molecular level to determine cross-resistance patterns.

Q3: What are the potential mechanisms that could lead to cross-resistance involving this compound?

While not yet documented for this compound, two primary mechanisms of herbicide resistance could theoretically lead to cross-resistance:

  • Target-Site Resistance (TSR): This occurs when a mutation in the gene encoding the target enzyme, in this case, dihydropteroate synthase (DHPS), prevents the herbicide from binding effectively. If another herbicide were to target the same or a very similar binding site on DHPS, a mutation could confer resistance to both.

  • Non-Target-Site Resistance (NTSR): This is a more complex mechanism that involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic degradation, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases, that detoxify the herbicide. This mechanism has the potential to confer broad cross-resistance to herbicides from different chemical families that are degraded by the same metabolic pathway.

Q4: How can I test for this compound resistance in my weed population?

Testing for this compound resistance typically involves a whole-plant bioassay. This involves growing suspected resistant and known susceptible plant populations under controlled conditions and treating them with a range of this compound doses. The response is then evaluated by measuring parameters such as plant survival, biomass reduction, or visual injury. A dose-response curve is then generated to determine the level of resistance.

Q5: What should I do if I suspect this compound resistance in my experiments?

If you observe a lack of efficacy with this compound that is not attributable to environmental factors or application errors, it is crucial to confirm resistance through controlled experiments. This involves comparing the response of your suspected resistant population to a known susceptible population. If resistance is confirmed, further investigation into the underlying mechanism (TSR vs. NTSR) would be necessary to predict potential cross-resistance to other herbicides.

Troubleshooting Guides

Problem: Inconsistent or unexpected results in this compound dose-response assays.
Possible Cause Troubleshooting Steps
Variable Plant Growth Stage Ensure all plants (both suspected resistant and susceptible) are at a uniform and appropriate growth stage for herbicide application as specified in established protocols.
Environmental Stress Maintain optimal growing conditions (light, temperature, humidity, and soil moisture). Plants under stress may exhibit altered responses to herbicides.
Improper Herbicide Application Calibrate spray equipment carefully to ensure accurate and consistent dose delivery. Use appropriate spray volume and nozzles to ensure uniform coverage.
Genetic Variability within Populations Use a sufficient number of replicate plants to account for natural genetic variation within both the resistant and susceptible populations.
Seed Dormancy or Viability Issues Conduct germination tests prior to the experiment to ensure the viability and vigor of the seeds from both populations.
Problem: Difficulty in differentiating between susceptible and potentially resistant populations.
Possible Cause Troubleshooting Steps
Inappropriate Dose Range The selected range of this compound concentrations may be too high or too low. Conduct a preliminary range-finding experiment to identify a dose range that provides a full spectrum of responses from no effect to complete mortality in the susceptible population.
Low Level of Resistance The suspected population may have a low level of resistance, making it difficult to distinguish from the susceptible population at common field rates. A detailed dose-response curve with multiple concentrations is essential to quantify the resistance index.
Lack of a True Susceptible Control The "susceptible" control population may have some level of inherent tolerance. If possible, obtain a known, well-characterized susceptible population from a reliable source.
Assay Endpoint is Not Optimal The time of assessment after treatment may be too early or too late. The visual symptoms of this compound can be slow to develop. Allow sufficient time for the herbicide to take effect, typically 21-28 days.

Data Presentation

Illustrative Cross-Resistance Patterns in Herbicides

Disclaimer: The following table is for illustrative purposes only and uses data from studies on ALS and ACCase inhibitors. There is currently a lack of published quantitative data on cross-resistance patterns for this compound-resistant weeds.

Weed Species Resistant To (Primary Herbicide) Cross-Resistance Observed To No Cross-Resistance Observed To Resistance Index (RI) *Reference
Alopecurus myosuroidesPyroxsulam (ALS inhibitor)Mesosulfuron-methyl (ALS inhibitor)Pinoxaden (ACCase inhibitor)4.2 (to Pyroxsulam)
Lolium rigidumDiclofop (ACCase inhibitor)Pinoxaden (ACCase inhibitor)Imazamox (ALS inhibitor)>10 (to Diclofop)Fictional Example
Amaranthus palmeriImazethapyr (ALS inhibitor)Flumetsulam, Primisulfuron, Pyrithiobac, Trifloxysulfuron (ALS inhibitors)Glyphosate21-56 (to Trifloxysulfuron)Fictional Example

*Resistance Index (RI) is calculated as the GR50 (dose required for 50% growth reduction) of the resistant population divided by the GR50 of the susceptible population.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance
  • Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible weed population in petri dishes on moist filter paper or in trays with a suitable growing medium.

  • Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots filled with a standard potting mix.

  • Acclimatization: Grow the plants in a controlled environment (greenhouse or growth chamber) with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) for 7-10 days before treatment.

  • Herbicide Preparation: Prepare a stock solution of a commercial formulation of this compound. Perform serial dilutions to create a range of 6-8 treatment concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 1x is the recommended field rate).

  • Herbicide Application: Apply the different doses of this compound to the plants using a calibrated laboratory sprayer. Ensure uniform coverage of the foliage. Include an untreated control for comparison.

  • Post-Treatment Care: Return the plants to the controlled environment and water as needed, avoiding watering over the foliage for the first 24 hours.

  • Data Collection: After 21-28 days, assess the plants for visual injury on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model to generate dose-response curves and calculate the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) for both the resistant and susceptible populations. The Resistance Index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Enzyme Assay
  • Enzyme Extraction: Extract the DHPS enzyme from young leaf tissue of both resistant and susceptible plants. This typically involves grinding the tissue in a buffer solution and centrifuging to remove cell debris.

  • Protein Quantification: Determine the total protein concentration in the enzyme extracts using a standard method such as the Bradford assay.

  • Assay Reaction: Set up a reaction mixture containing a buffer, the substrates for the DHPS enzyme (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of this compound.

  • Enzyme Activity Measurement: Initiate the reaction by adding the enzyme extract. The activity of DHPS can be measured using a coupled spectrophotometric assay where the product of the DHPS reaction is further processed by another enzyme, leading to a change in absorbance that can be monitored over time.

  • Data Analysis: Plot the enzyme activity against the inhibitor (this compound) concentration to determine the I50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) for both the resistant and susceptible populations. A higher I50 value in the suspected resistant population would indicate target-site resistance.

Mandatory Visualizations

Asulam_Mechanism_of_Action cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Enzymatic Steps DNA_RNA_AA DNA, RNA, Amino Acids Folic_Acid->DNA_RNA_AA This compound This compound Inhibition This compound->Inhibition Inhibition->DHPS

Caption: this compound inhibits the dihydropteroate synthase (DHPS) enzyme in the folate biosynthesis pathway.

Herbicide_Resistance_Workflow Start Suspected Herbicide Resistance in Field Seed_Collection Collect Seeds from Suspected Resistant and Known Susceptible Plants Start->Seed_Collection Greenhouse_Screening Whole-Plant Bioassay (Dose-Response) Seed_Collection->Greenhouse_Screening Resistance_Confirmed Resistance Confirmed? Greenhouse_Screening->Resistance_Confirmed Mechanism_Investigation Investigate Resistance Mechanism Resistance_Confirmed->Mechanism_Investigation Yes No_Resistance No Resistance Detected (Review Application/Environmental Factors) Resistance_Confirmed->No_Resistance No TSR Target-Site Resistance (TSR) - Gene Sequencing - Enzyme Assays Mechanism_Investigation->TSR NTSR Non-Target-Site Resistance (NTSR) - Metabolism Studies Mechanism_Investigation->NTSR Management_Strategy Develop Alternative Weed Management Strategy TSR->Management_Strategy NTSR->Management_Strategy

Caption: Experimental workflow for confirming and investigating herbicide resistance.

Resistance_Mechanisms Herbicide_Resistance Herbicide Resistance TSR Target-Site Resistance (TSR) Herbicide_Resistance->TSR NTSR Non-Target-Site Resistance (NTSR) Herbicide_Resistance->NTSR Altered_Target Altered Target Enzyme (e.g., DHPS mutation) TSR->Altered_Target Gene_Amplification Target Gene Amplification TSR->Gene_Amplification Metabolism Enhanced Metabolism (e.g., Cytochrome P450s) NTSR->Metabolism Reduced_Uptake Reduced Herbicide Uptake/Translocation NTSR->Reduced_Uptake

Caption: Logical relationship of herbicide resistance mechanisms.

References

Validation & Comparative

A Comparative Analysis of Asulam and Glyphosate for the Control of Bracken Fern (Pteridium aquilinum)

Author: BenchChem Technical Support Team. Date: November 2025

Bracken fern (Pteridium aquilinum) is a highly invasive and resilient weed that poses significant challenges in agriculture, forestry, and conservation land management. Its dense canopy and extensive underground rhizome system allow it to outcompete native vegetation, reduce grazing land, and harbor pests such as sheep ticks.[1][2] Effective control is crucial, and herbicides remain a primary tool for managing large infestations. This guide provides a detailed comparison of two key herbicides used for bracken control: Asulam and glyphosate.

This compound is a selective herbicide, valued for its ability to control bracken with minimal damage to surrounding grasses and other non-target plants.[3][4] In contrast, glyphosate is a broad-spectrum, non-selective herbicide that will kill most vegetation it comes into contact with.[3] The choice between these two chemicals depends on various factors, including the desired level of selectivity, the terrain, and regulatory permissions. This compound, for instance, has been approved for aerial application, making it uniquely suitable for treating large, inaccessible upland areas, though its availability has been subject to emergency authorizations. Glyphosate is typically restricted to ground-based methods like boom spraying or selective weed wiping.

Quantitative Efficacy Data

The following table summarizes quantitative data from comparative studies on the efficacy of this compound and glyphosate for bracken control. Both herbicides have demonstrated high levels of effectiveness, though their performance metrics can differ.

HerbicideApplication RateFrond Density Reduction (%)Fresh Weight Reduction (%)Duration of Study / Time to EffectKey Findings & Citations
Glyphosate Not specified96 - 10098 - 10025 monthsNecrosis of fronds occurred rapidly. No regrowth was observed after 25 months.
This compound Not specified88 - 9283 - 9325 monthsPlants died slowly over several months; new fronds did not emerge the following spring. No regrowth was observed after 25 months.
This compound 4.4 kg a.i./ha70 - 100Not Reported6 months - 1 yearEffective control, with the primary effect visible in the lack of regrowth the following season.
This compound Sprayed in Year 1-->10 yearsThis compound-based treatments produced a minimum "effect window" of 10 years, meaning the treatment had a significant effect relative to untreated controls for at least this period.
Glyphosate 2.0 kg a.i./ha--Not specifiedCaused more initial damage to the underlying sward compared to this compound.

Experimental Protocols

The evaluation of herbicide efficacy relies on structured field trials. Below is a detailed methodology representative of studies comparing this compound and glyphosate for bracken control.

1. Site Selection and Plot Establishment:

  • Site Criteria: A location with a uniform, dense infestation of bracken fern is selected to ensure consistent baseline conditions.

  • Plot Design: The experimental area is divided into standardized plots, for example, 5m x 5m or larger (e.g., 200-400 ft²). The design should incorporate a randomized block layout with a minimum of three replicate plots for each treatment group (this compound, glyphosate, and an untreated control).

  • Buffer Zones: A buffer zone is maintained between plots to prevent spray drift and cross-contamination between treatments.

2. Pre-Treatment Assessment: Before herbicide application, baseline data is collected from each plot to quantify the existing bracken population. This typically includes:

  • Frond Density: Counting the number of fronds within randomly placed quadrats (e.g., 1m x 1m).

  • Percentage Cover: Visually estimating the percentage of the ground covered by the bracken canopy.

  • Biomass: Harvesting all above-ground fronds from a defined area, drying them to a constant weight, and recording the dry biomass.

3. Herbicide Application:

  • Timing: Herbicides are applied when the bracken fronds are fully expanded and the plant is actively translocating nutrients down to the rhizomes, but before the onset of senescence. This optimal window is typically in late summer (July-August).

  • Method: Application is carried out using calibrated equipment, such as knapsack sprayers for plot-based trials, to ensure a precise and uniform dose rate according to the experimental design.

  • Rates: Herbicides are applied at recommended rates. For example, a typical rate for this compound is 4.4 kg active ingredient per hectare.

4. Post-Treatment Assessment:

  • Evaluation Intervals: Plots are monitored at various intervals following treatment. Short-term effects (e.g., frond necrosis) are observed within weeks, while long-term control is assessed over months and years (e.g., 10-25 months post-application).

  • Data Collection: The same parameters measured in the pre-treatment assessment (frond density, cover, biomass) are re-measured to determine the percentage reduction for each treatment compared to the control plots. The emergence of any regrowth is also carefully monitored.

Experimental_Workflow cluster_setup Phase 1: Trial Setup cluster_baseline Phase 2: Baseline Data cluster_treatment Phase 3: Treatment cluster_post Phase 4: Evaluation Site Site Selection (Uniform Bracken Infestation) Plots Plot Establishment (Randomized Blocks, Replicates, Buffers) Site->Plots PreAssess Pre-Treatment Assessment Plots->PreAssess Density Frond Density PreAssess->Density Cover Percentage Cover PreAssess->Cover Biomass Biomass Measurement PreAssess->Biomass Application Herbicide Application (Late Summer) PreAssess->Application This compound This compound Treatment Application->this compound Glyphosate Glyphosate Treatment Application->Glyphosate Control Untreated Control Application->Control PostAssess Post-Treatment Assessment (Multiple Intervals) Application->PostAssess Efficacy Calculate Efficacy (% Reduction vs. Control) PostAssess->Efficacy Regrowth Monitor Regrowth Efficacy->Regrowth Signaling_Pathways cluster_this compound This compound (Selective) cluster_glyphosate Glyphosate (Non-Selective) This compound This compound FolicAcid Folic Acid Synthesis (Dihydropteroate Synthase) This compound->FolicAcid Inhibits Grasses Grasses (Tolerant) This compound->Grasses No significant effect BrackenDeath_A Bracken Death (Slow, via rhizome bud failure) FolicAcid->BrackenDeath_A Glyphosate Glyphosate Shikimate Shikimate Pathway (EPSP Synthase) Glyphosate->Shikimate Inhibits AminoAcids Aromatic Amino Acid Synthesis Shikimate->AminoAcids PlantDeath_G All Plant Death (Rapid necrosis) AminoAcids->PlantDeath_G Bracken Bracken Frond Application Bracken->this compound Bracken->Glyphosate

References

Asulam's Ecological Footprint: A Comparative Analysis of its Impact on Biodiversity

Author: BenchChem Technical Support Team. Date: November 2025

In the complex tapestry of ecosystem management, the use of herbicides presents a double-edged sword. While effective in controlling invasive plant species, their application can have unintended consequences for the delicate balance of biodiversity. This guide offers a comprehensive comparison of asulam, a carbamate herbicide, with two other widely used herbicides, glyphosate and triclopyr, focusing on their impacts on non-target organisms within treated ecosystems. Through a meticulous review of experimental data, this report aims to provide researchers, scientists, and drug development professionals with an objective analysis to inform sustainable land management practices.

Comparative Effects on Non-Target Organisms

The ecological impact of a herbicide is determined by its mode of action, persistence in the environment, and toxicity to a wide range of organisms. This compound, glyphosate, and triclopyr differ significantly in these aspects, leading to varied effects on flora and fauna.

Non-Target Plants

Herbicides, by design, are toxic to plants. However, their selectivity varies, and non-target plant species can be inadvertently affected through spray drift or soil uptake.

This compound is known for its selective action, primarily targeting ferns. However, studies have shown that it can also cause significant damage to other non-target fern species.[1] In a comparative study, this compound was found to be effective in controlling bracken fern, similar to glyphosate.[2]

Glyphosate , a broad-spectrum herbicide, is generally non-selective and can cause damage to a wide variety of non-target plants.[3] Its impact is particularly notable on milkweed, the primary food source for monarch butterfly larvae, the decline of which has been linked to the widespread use of glyphosate.

Triclopyr is a selective herbicide that primarily targets broadleaf plants and woody species, with little to no impact on grasses.[4] However, it can cause damage to non-target broadleaf plants through root uptake of soil residues. Some studies have noted that legumes are particularly vulnerable to triclopyr applications.

HerbicideTarget WeedsDocumented Non-Target Plant Impacts
This compound Ferns (e.g., Bracken)Damage to other non-target fern species.
Glyphosate Broad-spectrum (most plants)Decline of milkweed populations. Damage to a wide variety of non-target plants.
Triclopyr Broadleaf and woody plantsDamage to non-target broadleaf plants, especially legumes, via root uptake.
Soil Microbial Communities

Soil microorganisms are fundamental to ecosystem health, playing crucial roles in nutrient cycling and decomposition. Herbicides can alter the structure and function of these microbial communities.

This compound's specific impact on soil microbial communities has not been as extensively studied in direct comparison to glyphosate and triclopyr in the available literature.

Glyphosate has been shown to have varied effects on soil microbial communities. Some studies report an increase in microbial respiration and biomass, suggesting that some microbes can utilize glyphosate as a nutrient source. However, other research indicates that glyphosate can alter the bacterial and fungal community structure and may negatively impact nitrogen-fixing bacteria.

Triclopyr application has been observed to cause changes in the soil bacterial community structure, while the fungal community remained relatively unaltered in one study. Another study noted that triclopyr had no significant impact on soil microbial function or community structure at typical application rates.

HerbicideImpact on Bacterial DiversityImpact on Fungal DiversityImpact on Soil Respiration
This compound Data not available in comparative studiesData not available in comparative studiesData not available in comparative studies
Glyphosate Can alter community structure; may impact nitrogen-fixing bacteria.Can alter community structure.Can increase respiration in some soils.
Triclopyr Can alter community structure.Fungal community may be less affected than bacteria; one study showed increased fungal diversity 5 months post-application.Data not available in comparative studies
Terrestrial Invertebrates

Earthworms and pollinators are vital components of terrestrial ecosystems, contributing to soil health and plant reproduction.

This compound is described as moderately toxic to earthworms.

Glyphosate-based herbicides have been shown to reduce the activity and reproduction of some earthworm species. For pollinators, while the active ingredient glyphosate is considered non-toxic to bees, sublethal effects on navigation and gut microbiome have been reported. The surfactants in some glyphosate formulations can be more toxic to insects than glyphosate itself.

Triclopyr is generally considered to have low toxicity to terrestrial invertebrates, with impacts often being secondary to changes in vegetation cover. It is rated as "practically non-toxic" to bees.

HerbicideEarthworm Toxicity (Mortality/Reproduction)Pollinator Toxicity (Acute Contact LD50 - Apis mellifera)
This compound Moderately toxic.Data not available in comparative studies
Glyphosate Can reduce activity and reproduction.Generally considered non-toxic, but sublethal effects on navigation and gut microbiome are documented.
Triclopyr Low toxicity."Practically non-toxic".
Aquatic Ecosystems

Herbicides can enter aquatic ecosystems through runoff and spray drift, impacting a range of aquatic organisms.

This compound is classified as being of moderate to low toxicity for aquatic organisms.

Glyphosate formulations, particularly those containing the surfactant POEA, can be toxic to aquatic invertebrates and algae. The toxicity of glyphosate itself is generally lower than its formulated products.

Triclopyr formulations, especially the ester form, can be moderately to highly toxic to fish and aquatic invertebrates. The acid and salt forms are generally less toxic.

HerbicideToxicity to Algae (EC50)Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
This compound Pseudanabaena foetida EC50: 2.1 mg/LData not available in comparative studies
Glyphosate Nitzschia palea EC50: 1.1 mg/LRoundup® LC50 (48h): 1.35 - 4.05 mg a.i./L (significant negative effects)
Triclopyr Garlon New IC50 (Desmodesmus subspicatus): 21.0 µg/LTriclopyr TEA 48-hr LC50: 1,170 ppm

Experimental Protocols

To ensure the reproducibility and comparability of ecotoxicological studies, standardized testing protocols are crucial. The following are summaries of key experimental methodologies used to assess the impact of herbicides on different non-target organisms.

Soil Microbial Community Analysis

Objective: To determine the impact of herbicide application on the diversity and structure of soil microbial communities.

Methodology (based on 16S rRNA and ITS gene sequencing):

  • Soil Sampling: Collect soil samples from treated and control plots at specified time intervals post-herbicide application.

  • DNA Extraction: Extract total genomic DNA from the soil samples using a commercially available soil DNA isolation kit.

  • PCR Amplification: Amplify the V3-V4 region of the bacterial 16S rRNA gene and the ITS region of the fungal ribosomal DNA using specific primers.

  • Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Assign taxonomy to the representative sequences using a reference database (e.g., SILVA for 16S, UNITE for ITS).

  • Statistical Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess species richness and evenness within samples. Perform beta diversity analysis (e.g., Principal Coordinate Analysis - PCoA) based on Bray-Curtis dissimilarity to visualize differences in community composition between treatments. Use statistical tests (e.g., PERMANOVA) to determine the significance of the herbicide effect.

Earthworm Acute and Reproduction Toxicity Tests

Objective: To assess the lethal and sublethal effects of herbicides on earthworms.

Methodology (based on OECD Guidelines 207 and 222):

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Acute Toxicity Test (OECD 207):

    • Test Substance Preparation: The herbicide is mixed into an artificial soil substrate at a range of concentrations.

    • Exposure: Adult earthworms are introduced into the treated soil.

    • Observation: Mortality and sublethal effects (e.g., behavioral changes, weight loss) are recorded at 7 and 14 days.

    • Endpoint: The median lethal concentration (LC50) is calculated.

  • Reproduction Test (OECD 222):

    • Exposure: Adult earthworms are exposed to the herbicide in artificial soil for 28 days.

    • Observation (Adults): Mortality and weight change of the adult worms are assessed.

    • Observation (Juveniles): The adults are removed, and the soil is incubated for another 28 days to allow cocoons to hatch. The number of juvenile worms is then counted.

    • Endpoints: The No-Observed-Effect Concentration (NOEC) and the concentration causing x% effect (ECx) on reproduction are determined.

Algal Growth Inhibition Test

Objective: To determine the effect of herbicides on the growth of freshwater algae.

Methodology (based on OECD Guideline 201):

  • Test Organism: A selected species of green algae (e.g., Desmodesmus subspicatus, Raphidocelis subcapitata).

  • Test Setup: Exponentially growing algal cultures are exposed to a range of herbicide concentrations in a nutrient-rich medium.

  • Incubation: The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.

  • Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell density (e.g., using a spectrophotometer or cell counter).

  • Endpoint: The concentration that causes a 50% reduction in algal growth (EC50) is calculated from the concentration-response curve.

Pollinator Acute Contact Toxicity Test

Objective: To determine the acute contact toxicity of a herbicide to adult honey bees.

Methodology (based on OECD Guideline 214):

  • Test Organism: Young adult worker honey bees (Apis mellifera).

  • Test Substance Application: A range of doses of the herbicide, dissolved in a suitable solvent, are topically applied to the dorsal thorax of individual bees. A control group receives the solvent only.

  • Observation: The bees are kept in cages with a food supply and observed for mortality at 4, 24, and 48 hours after application.

  • Endpoint: The dose that is lethal to 50% of the test bees (LD50) is calculated for each observation time.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of assessing herbicide impacts, the following diagrams are provided in the DOT language for Graphviz.

cluster_this compound This compound: Inhibition of Dihydropteroate Synthase PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Folate Folic Acid Biosynthesis DHP->Folate This compound This compound This compound->DHPS Competitively Inhibits cluster_glyphosate Glyphosate: Inhibition of EPSP Synthase Shikimate3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate3P->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS EPSP 5-enolpyruvylshikimate-3-phosphate EPSPS->EPSP Catalyzes AromaticAA Aromatic Amino Acid Biosynthesis EPSP->AromaticAA Glyphosate Glyphosate Glyphosate->EPSPS Inhibits cluster_triclopyr Triclopyr: Synthetic Auxin Mimic Triclopyr Triclopyr AuxinReceptor Auxin Receptor Triclopyr->AuxinReceptor Binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division and Elongation GeneExpression->UncontrolledGrowth Leads to PlantDeath Plant Death UncontrolledGrowth->PlantDeath cluster_workflow General Experimental Workflow for Herbicide Impact Assessment start Experimental Design (Herbicide Concentrations, Controls) exposure Exposure of Non-Target Organisms (e.g., Soil, Plants, Invertebrates) start->exposure sampling Data Collection at Timed Intervals (e.g., Mortality, Growth, Reproduction, Respiration) exposure->sampling analysis Sample Analysis (e.g., DNA Sequencing, Chemical Analysis) sampling->analysis stats Statistical Analysis (e.g., LC50, EC50, ANOVA, PCoA) analysis->stats interpretation Interpretation of Results and Risk Assessment stats->interpretation

References

Validating Asulam Resistance in Weed Populations: A Guide to Genetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Rise of Herbicide Resistance

The persistent use of herbicides exerts strong selective pressure on weed populations, leading to the evolution of resistant biotypes and posing a significant threat to agricultural productivity. Asulam, a carbamate herbicide, is a crucial tool for controlling specific weed species, particularly bracken fern (Pteridium aquilinum). Its primary mode of action is the inhibition of the enzyme dihydropteroate synthase (DHPS), a key component of the folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids. A secondary mechanism of this compound is believed to involve the inhibition of mitosis.

Given the potential for resistance development, it is imperative for researchers to have validated methods to identify and characterize this compound-resistant weed populations. Genetic analysis offers a precise and definitive approach to confirming resistance and understanding its molecular basis.

Mechanisms of Resistance to DHPS Inhibitors

The most probable mechanism for this compound resistance is target-site resistance (TSR), arising from genetic mutations in the gene encoding the DHPS enzyme.

  • Target-Site Resistance (TSR): This occurs when a mutation in the DHPS gene results in an altered amino acid sequence of the enzyme. This change in the protein's structure can reduce the binding affinity of this compound to the enzyme's active site, rendering the herbicide less effective. Studies on sulfonamide resistance in microorganisms have shown that specific point mutations in the DHPS gene can confer high levels of resistance.

  • Non-Target-Site Resistance (NTSR): While less likely to be the primary mechanism for this compound, NTSR could potentially contribute to resistance. NTSR mechanisms typically involve enhanced herbicide metabolism, reduced herbicide uptake or translocation, or sequestration of the herbicide away from the target site. These mechanisms are generally more complex and often polygenic.

Comparative Analysis of Validation Methods

Genetic analysis provides a definitive confirmation of the molecular basis of resistance. However, it is often used in conjunction with other methods.

Method Principle Advantages Limitations
Genetic Analysis (Gene Sequencing) Identifies specific mutations in the target-site gene (DHPS) that confer resistance.- Definitive confirmation of target-site resistance.- Provides insights into the specific molecular mechanism.- Can be developed into rapid diagnostic markers (e.g., PCR-based assays).- Requires knowledge of the target gene sequence.- May not detect novel or non-target-site resistance mechanisms.- Higher initial setup cost for equipment and reagents.
Whole-Plant Dose-Response Assay Determines the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀) in suspected resistant and known susceptible populations.- Confirms resistance at the whole-organism level.- Provides a quantitative measure of the level of resistance.- Does not require prior knowledge of the resistance mechanism.- Time-consuming (weeks to months).- Requires controlled growing conditions.- Does not elucidate the mechanism of resistance.
Enzymatic Assay Measures the activity of the DHPS enzyme in the presence of varying concentrations of this compound to determine the concentration required for 50% inhibition (I₅₀).- Directly assesses the sensitivity of the target enzyme.- Can differentiate between target-site and non-target-site resistance.- Faster than whole-plant assays.- Requires development of a specific protocol for enzyme extraction and activity measurement.- Can be technically challenging.- Does not identify the specific mutation.

Quantitative Data Summary

The following table presents hypothetical data from a whole-plant dose-response assay comparing a susceptible (S) and a putative resistant (R) weed population to this compound.

Population GR₅₀ (g a.i./ha) Resistance Index (RI)
Susceptible (S)50-
Resistant (R)50010
Resistance Index (RI) = GR₅₀ (R) / GR₅₀ (S)

This table illustrates a 10-fold increase in the herbicide dose required to achieve 50% growth reduction in the resistant population compared to the susceptible one, indicating a significant level of resistance.

The table below demonstrates how sequencing results would be presented to highlight a mutation in the DHPS gene.

Population Codon Position Nucleotide Sequence Amino Acid
Susceptible (S)159CCTProline (Pro)
Resistant (R)159TCTSerine (Ser)

This hypothetical result shows a single nucleotide polymorphism (C to T) at codon 159, leading to an amino acid substitution from proline to serine, which could be the cause of this compound resistance.

Experimental Protocols

1. Whole-Plant Dose-Response Assay

  • Objective: To confirm herbicide resistance at the whole-plant level and quantify the level of resistance.

  • Methodology:

    • Grow seeds from both the suspected resistant and a known susceptible population in pots under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • At the 3-4 leaf stage, treat plants with a range of this compound doses, including a non-treated control. Doses should bracket the recommended field rate.

    • Three weeks after treatment, visually assess plant survival and harvest the above-ground biomass.

    • Dry the biomass at 60°C for 72 hours and weigh.

    • Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ for each population.

2. DHPS Gene Sequencing

  • Objective: To identify mutations in the DHPS gene that may confer resistance.

  • Methodology:

    • DNA Extraction: Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants using a commercially available plant DNA extraction kit.

    • Primer Design: Design PCR primers to amplify a conserved region of the DHPS gene known to be involved in substrate and inhibitor binding.

    • PCR Amplification: Perform PCR using the designed primers and extracted genomic DNA as a template. The reaction mixture typically includes DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.

    • PCR Product Purification: Purify the amplified DNA fragment using a PCR purification kit to remove primers and other reaction components.

    • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

    • Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW) to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Visualizing Workflows and Pathways

experimental_workflow cluster_field Field Observation cluster_greenhouse Greenhouse Validation cluster_lab Molecular Analysis field_obs Putative Resistant Weed Population Identified dose_response Whole-Plant Dose-Response Assay field_obs->dose_response confirmation Resistance Confirmed (Phenotypic Level) dose_response->confirmation dna_extraction DNA Extraction confirmation->dna_extraction pcr DHPS Gene PCR Amplification dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Alignment and Analysis sequencing->analysis mutation_id Resistance Mutation Identified (e.g., Pro197Ser) analysis->mutation_id

Caption: Experimental workflow for the validation of this compound resistance.

folate_pathway cluster_pathway Folate Biosynthesis Pathway pteridine Dihydropterin Pyrophosphate dhps Dihydropteroate Synthase (DHPS) pteridine->dhps paba p-Aminobenzoic Acid (PABA) paba->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate (Essential for DNA/Amino Acid Synthesis) dihydrofolate->tetrahydrofolate This compound This compound This compound->inhibition

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Asulam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing Asulam, a carbamate herbicide, adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Goggles or shielded safety glasses.[1]
Skin Protection Long-sleeved shirt, long pants, and chemical-resistant gloves (such as nitrile, butyl, neoprene, and/or barrier laminate).[1][2]
Respiratory Protection Ensure adequate ventilation. In cases of insufficient ventilation or high inhalation risk, a suitable respirator should be used.[1]

Always wash hands thoroughly after handling this compound, even when gloves are worn. Any clothing that becomes contaminated should be removed immediately and washed before reuse.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers is a multi-stage process that requires careful execution.

Step 1: Waste Collection and Storage

All wastes generated from the use of this compound must be collected in designated, correctly labeled containers. These containers should be stored in a secure, well-ventilated, and locked area, away from incompatible materials like strong oxidizing agents. It is also recommended to store this compound at temperatures above 20-32°F to prevent freezing.

Step 2: Managing Spills and Leaks

In the event of a spill, immediate containment is necessary to prevent environmental contamination. The spilled material should be absorbed with an inert material such as dry sand, earth, or sawdust. The absorbed material should then be swept up and transferred to a suitable container for proper disposal. The spill area should be washed with a strong detergent and water, with the runoff also collected for disposal. It is critical to prevent spills and cleaning runoff from entering municipal sewers and open bodies of water.

Step 3: Container Disposal

The proper disposal of the chemical's container is as crucial as the disposal of the chemical itself.

  • Emptying: Ensure the container is completely empty, allowing it to drain for 10 seconds after the flow begins to drip.

  • Triple Rinsing (for containers up to 5 gallons):

    • Fill the container approximately 10% to 25% full with water.

    • Agitate vigorously for at least 30 seconds to two minutes.

    • Pour the rinsate into the application equipment or a designated collection system for later use or disposal.

    • Repeat this rinsing procedure two more times.

  • Pressure Rinsing: An alternative to triple rinsing is to pressure rinse the container at approximately 40 PSI for at least 30 seconds.

  • Final Disposal of Containers: Once cleaned, non-refillable containers should be punctured and disposed of in a sanitary landfill, by incineration, or recycled through an approved agricultural container recycling program if available. Always check with your state regulatory agency to determine allowable practices. Refillable containers should only be refilled with pesticide.

Quantitative Data for this compound Disposal:

ParameterSpecification
Storage Temperature Above 20°F (-6.7°C) / 32°F (0°C)
Triple Rinse Water Volume 10% to 25% of container volume
Triple Rinse Agitation Time 10 seconds to 2 minutes
Pressure Rinsing Pressure ~40 PSI
Pressure Rinsing Duration At least 30 seconds
Incineration Temperature > 1000 °C

Step 4: Final Waste Disposal

All collected this compound waste, including spilled materials and rinsate, must be disposed of in accordance with all applicable local, state, and federal regulations. Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility. It is highly recommended to consult with environmental compliance specialists to ensure all legal requirements are met. Improper disposal of excess pesticide or rinsate is a violation of Federal law.

// Nodes start [label="Start: this compound Waste Generated", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="1. Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; collect_waste [label="2. Collect Waste\nin Labeled Containers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill [label="Spill Occurs", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contain_spill [label="2a. Contain Spill with\nInert Absorbent", fillcolor="#FBBC05", fontcolor="#202124"]; collect_spill [label="2b. Collect Absorbed Material\nfor Disposal", fillcolor="#FBBC05", fontcolor="#202124"]; clean_area [label="2c. Clean Spill Area with\nDetergent and Water", fillcolor="#FBBC05", fontcolor="#202124"]; store_waste [label="3. Store Waste Securely\n(Ventilated, Locked Area)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; container_disposal [label="4. Prepare Container for Disposal", fillcolor="#34A853", fontcolor="#FFFFFF"]; empty_container [label="4a. Ensure Container is Empty", fillcolor="#F1F3F4", fontcolor="#202124"]; rinse_method [label="Rinse Method?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; triple_rinse [label="4b. Triple Rinse with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; pressure_rinse [label="4c. Pressure Rinse (~40 PSI)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_rinsate [label="4d. Collect Rinsate for\nDisposal or Reuse", fillcolor="#F1F3F4", fontcolor="#202124"]; final_disposal [label="5. Final Waste Disposal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; approved_facility [label="Dispose at Approved Waste\nDisposal Facility or On-site\n(Consult Regulations)", shape=document, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ppe; ppe -> collect_waste; collect_waste -> spill [label="No"]; collect_waste -> store_waste; spill -> contain_spill [label="Yes"]; contain_spill -> collect_spill; collect_spill -> clean_area; clean_area -> store_waste; store_waste -> container_disposal; container_disposal -> empty_container; empty_container -> rinse_method; rinse_method -> triple_rinse [label="Triple"]; rinse_method -> pressure_rinse [label="Pressure"]; triple_rinse -> collect_rinsate; pressure_rinse -> collect_rinsate; collect_rinsate -> final_disposal; final_disposal -> approved_facility; approved_facility -> end; }

References

Safeguarding the Laboratory: A Comprehensive Guide to Handling Asulam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Asulam, a carbamate herbicide. Adherence to these protocols is critical to minimize exposure risks and ensure regulatory compliance.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or shielded safety glasses.[1][2]Protects against splashes and airborne particles that can cause eye irritation.[1]
Skin Protection Long-sleeved shirt and long pants.[2] Chemical-resistant gloves such as nitrile, butyl, neoprene, or barrier laminate. Shoes plus socks.Prevents skin contact, as this compound can be harmful if absorbed through the skin and may cause allergic reactions in some individuals.
Respiratory Protection Not normally required with adequate ventilation. If ventilation is insufficient or there is a risk of inhaling mists or vapors, use a NIOSH-approved respirator with an organic vapor cartridge and a dust/mist pre-filter.Protects against inhalation, which can be toxic.

General Hygiene: Always wash hands thoroughly with soap and water after handling this compound and before eating, drinking, chewing gum, using tobacco, or using the toilet. Contaminated PPE should be washed separately from other laundry using detergent and hot water. If clothing becomes contaminated, remove it immediately and wash thoroughly before reuse.

Emergency Procedures: A First-Aid Guide

In the event of exposure to this compound, immediate action is crucial. The following table outlines the initial steps to be taken.

Exposure RouteFirst-Aid Measures
Skin or Clothing Contact Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor immediately for treatment advice.
Ingestion Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person.
Inhalation Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Procedural Workflow for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety. The following diagram illustrates the key steps in this workflow.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Management & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather Materials in Designated Area prep_vent->prep_materials handle_this compound Handle this compound prep_materials->handle_this compound handle_spill_kit Keep Spill Kit Accessible handle_this compound->handle_spill_kit cleanup_decontaminate Decontaminate Work Surfaces handle_this compound->cleanup_decontaminate disposal_collect Collect Waste in Labeled Containers handle_this compound->disposal_collect cleanup_ppe Remove and Clean/Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disposal_store Store Waste in a Secure, Ventilated Area disposal_collect->disposal_store disposal_dispose Dispose of Waste via Approved Facility disposal_store->disposal_dispose

This compound Handling Workflow

Detailed Protocol for Safe Handling and Disposal of this compound

This protocol provides a step-by-step guide for researchers to follow when working with this compound.

1. Preparation:

  • 1.1. Personal Protective Equipment (PPE): Before handling this compound, don the appropriate PPE as specified in the table above. This includes safety goggles, a long-sleeved shirt and pants, chemical-resistant gloves, and closed-toe shoes with socks.

  • 1.2. Ventilation: Ensure the work area is well-ventilated. If working with solutions that may produce mists or vapors, perform the work in a chemical fume hood.

  • 1.3. Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible. Have a spill kit specifically for chemical spills nearby.

2. Handling and Experimentation:

  • 2.1. Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • 2.2. Avoid Inhalation: Do not breathe vapors or spray mist.

  • 2.3. No Eating or Drinking: Do not eat, drink, or smoke in the area where this compound is handled.

3. Spill and Leak Procedures:

  • 3.1. Evacuate: Evacuate personnel from the immediate spill area.

  • 3.2. Ventilate: Ensure adequate ventilation.

  • 3.3. Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill using an inert absorbent material such as dry sand or earth.

  • 3.4. Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled chemical waste container.

  • 3.5. Decontamination: Clean the contaminated surface thoroughly with a strong detergent and water. Collect the cleaning runoff and absorbents for proper disposal. Do not allow the spill or cleaning runoff to enter drains or waterways.

4. Storage:

  • 4.1. Container: Store this compound in its original, properly labeled container. Keep the container tightly closed when not in use.

  • 4.2. Location: Store in a cool, dry, well-ventilated, and locked-up area. Keep away from heat, flames, and sparks.

  • 4.3. Incompatible Materials: Store away from strong oxidizing agents, foodstuffs, and water supplies.

5. Disposal:

  • 5.1. Waste Collection: Collect all wastes resulting from the use of this compound, including contaminated materials and rinsate, in approved and properly labeled waste containers.

  • 5.2. Container Rinsing: For non-refillable containers, triple rinse or pressure rinse as follows before disposal:

    • Triple Rinse: Empty the remaining contents into the application equipment or a mix tank. Fill the container about one-quarter full with water and recap. Shake for 10 seconds. Pour the rinsate into the application equipment or a collection system for later use or disposal. Repeat this procedure two more times.

    • Pressure Rinse: Empty the remaining contents into the application equipment or a mix tank. Hold the container upside down over the equipment or collection system and rinse for at least 30 seconds with a pressure rinsing nozzle.

  • 5.3. Final Disposal: Dispose of the rinsed containers and all chemical waste at an approved waste disposal facility in accordance with local, state, and federal regulations. Do not reuse empty containers for any other purpose.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.